molecular formula C8H8BClO3 B1273694 5-Acetyl-2-chlorophenylboronic acid CAS No. 1022922-17-3

5-Acetyl-2-chlorophenylboronic acid

Cat. No.: B1273694
CAS No.: 1022922-17-3
M. Wt: 198.41 g/mol
InChI Key: QMHQVMHOGNFKMA-UHFFFAOYSA-N
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Description

5-Acetyl-2-chlorophenylboronic acid is a useful research compound. Its molecular formula is C8H8BClO3 and its molecular weight is 198.41 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5-acetyl-2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHQVMHOGNFKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376839
Record name 5-Acetyl-2-chlorophenylboronic acid
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Molecular Weight

198.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022922-17-3
Record name B-(5-Acetyl-2-chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-2-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Acetyl-2-chlorophenylboronic acid, with the CAS number 1022922-17-3, is a substituted phenylboronic acid that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, combining a boronic acid moiety with acetyl and chloro substituents, make it a valuable reagent for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

While specific experimental data for some physical properties of this compound are not extensively reported in publicly available literature, its fundamental chemical and structural characteristics are well-defined.

PropertyValueSource(s)
CAS Number 1022922-17-3[1][2]
Molecular Formula C₈H₈BClO₃[3]
Molecular Weight 198.41 g/mol [1]
Appearance Solid
Purity Typically available at ≥95% or ≥98%[2][4]

Structural Information:

The structure of this compound features a benzene ring substituted with a boronic acid group (-B(OH)₂), a chloro group (-Cl) at the ortho position relative to the boronic acid, and an acetyl group (-COCH₃) at the meta position.

Predicted Physicochemical Properties:

While experimental values are pending, computational models predict the following properties:

PropertyPredicted Value
XLogP3 1.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 198.025152 g/mol
Monoisotopic Mass 198.025152 g/mol
Topological Polar Surface Area 57.5 Ų
Heavy Atom Count 13

Synthesis and Experimental Protocols

A practical and scalable synthesis of acetylphenylboronic acids typically involves a multi-step process. While a specific protocol for this compound is not explicitly detailed in the literature, a general and adaptable methodology can be inferred from the synthesis of similar compounds.[5][6] The key challenge in synthesizing acetylphenylboronic acids is the reactivity of the acetyl group with the organometallic intermediates required for borylation. Therefore, a protection-deprotection strategy is commonly employed.

General Synthetic Workflow:

G Start Starting Material: 1-(4-bromo-3-chlorophenyl)ethan-1-one Ketalization Ketal Protection (Ethylene glycol, cat. acid) Start->Ketalization Grignard Grignard Reagent Formation (Mg, THF) Ketalization->Grignard Borylation Borylation (Triisopropyl borate) Grignard->Borylation Deprotection Deprotection (Aqueous acid) Borylation->Deprotection Product Final Product: This compound Deprotection->Product

Figure 1: General synthetic workflow for acetylphenylboronic acids.

Detailed Experimental Protocol (Adapted from similar syntheses[5][7]):

Step 1: Ketal Protection of the Acetyl Group

  • To a solution of the starting bromoacetophenone derivative (e.g., 1-(4-bromo-3-chlorophenyl)ethan-1-one) in a suitable solvent such as toluene, add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the protected bromo ketal.

Step 2: Grignard Reaction and Borylation

  • Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of the bromo ketal from Step 1 in anhydrous THF to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the formation of the Grignard reagent is complete, cool the mixture to a low temperature (e.g., -78 °C).

  • Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Deprotection and Isolation

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and the ketal protecting group.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. It is often beneficial to run NMR spectra of boronic acids in deuterated methanol or water to break up any boroxine (anhydride trimer) formation that can lead to complex spectra.[8]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carbonyl (C=O) of the acetyl group and the O-H and B-O stretches of the boronic acid.

Chemical Reactivity and Applications

Phenylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls and other conjugated systems.[9][10]

Suzuki-Miyaura Coupling:

This compound can be coupled with a variety of aryl or heteroaryl halides (or triflates) to generate complex molecular scaffolds.

General Suzuki-Miyaura Coupling Protocol:

  • In a reaction vessel, combine this compound, the aryl/heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Purge the reaction mixture with an inert gas.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography or recrystallization.

G Reactants This compound + Aryl Halide (Ar-X) Coupling Suzuki-Miyaura Coupling Reactants->Coupling Catalyst Pd Catalyst + Base Catalyst->Coupling Product Coupled Product (5-Acetyl-2-chloro-biphenyl derivative) Coupling->Product

Figure 2: Suzuki-Miyaura coupling reaction scheme.

Biological Activity and Drug Development Potential

While specific biological studies on this compound are not yet prevalent in the literature, the broader class of phenylboronic acids has demonstrated significant potential in drug discovery.[11] Boronic acids are known to be reversible inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with the catalytic serine residue.[12]

Potential as Enzyme Inhibitors:

The boronic acid moiety of this compound can act as a warhead to target the active site of various enzymes. The acetyl and chloro substituents on the phenyl ring can modulate the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, substituted phenylboronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13][14]

Experimental Protocol for Enzyme Inhibition Assay (General):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the compound to test a range of concentrations.

  • In a microplate, combine the enzyme of interest, a suitable buffer, and the inhibitor at various concentrations.

  • Pre-incubate the enzyme and inhibitor for a specific period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G Enzyme Target Enzyme Binding Reversible Covalent Binding to Active Site Enzyme->Binding Inhibitor This compound Inhibitor->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Figure 3: Mechanism of enzyme inhibition by boronic acids.

Safety and Handling

Based on the safety data sheets (SDS) of structurally similar compounds like 2-acetylphenylboronic acid and phenylboronic acid, this compound should be handled with care.[15] It is likely to be an irritant to the skin, eyes, and respiratory tract.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a promising chemical entity with significant potential for application in organic synthesis and drug discovery. Its utility as a building block in Suzuki-Miyaura coupling reactions allows for the efficient construction of complex biaryl structures. Furthermore, the presence of the boronic acid functional group suggests its potential as an enzyme inhibitor, a research avenue that warrants further exploration. This technical guide provides a foundational understanding of the properties and potential applications of this compound, aiming to facilitate its use in innovative research and development endeavors. As more specific experimental data becomes available, the full scope of its utility will undoubtedly be further elucidated.

References

5-Acetyl-2-chlorophenylboronic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1022922-17-3

This technical guide provides an in-depth overview of 5-Acetyl-2-chlorophenylboronic acid, a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a substituted phenylboronic acid that serves as a valuable building block in organic synthesis. A summary of its key quantitative data is presented below for easy reference.

PropertyValue
CAS Number 1022922-17-3
Molecular Formula C₈H₈BClO₃
Molecular Weight 198.41 g/mol
Appearance Off-white to white powder
Purity Typically ≥95%

Synthesis of this compound

A plausible synthetic route would start from a protected bromoacetophenone derivative. The carbonyl group is typically protected as a ketal to prevent its reaction with the Grignard reagent. The protected bromo-compound then undergoes a Grignard reaction with magnesium, followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the borate ester and the ketal to yield the desired acetylphenylboronic acid.

Experimental Protocol: General Synthesis of Acetylphenylboronic Acids via Grignard Reaction

  • Step 1: Protection of the Carbonyl Group: The starting bromoacetophenone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ethylene ketal. This reaction is typically carried out in a solvent like toluene with azeotropic removal of water.

  • Step 2: Grignard Reagent Formation: The protected bromo-compound is then reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the Grignard reagent.

  • Step 3: Borylation: The freshly prepared Grignard reagent is added dropwise to a solution of a trialkyl borate in anhydrous THF at a low temperature (e.g., -78 °C).

  • Step 4: Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the borate ester to the boronic acid and removes the ketal protecting group.

  • Step 5: Purification: The final product is extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate. The presence of the acetyl and chloro substituents on the phenyl ring of this compound allows for the introduction of this functionalized moiety into a wide range of organic molecules.

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Reaction Conditions: The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in drug discovery due to their unique chemical properties that allow for diverse biological interactions. While specific drug candidates derived from this compound are not prominently documented, its structural motifs are relevant to the synthesis of pharmacologically active compounds. The acetylphenyl and chlorophenyl groups are present in numerous bioactive molecules.

The primary application of this compound in this field is as a building block to create libraries of novel compounds for biological screening. Through Suzuki-Miyaura coupling, this reagent can be used to synthesize biaryl structures, which are common scaffolds in many therapeutic agents. For instance, the resulting compounds could be investigated for their activity as enzyme inhibitors or receptor modulators in various disease-related signaling pathways.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Spectral Data

Representative spectral data for phenylboronic acids can be found in various chemical databases. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the boronic acid hydroxyl protons (which may be broad or exchangeable). The ¹³C NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon, and the acetyl methyl carbon. The IR spectrum would typically show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the acetyl group, and C-Cl and aromatic C-H and C=C stretching vibrations.

Visualizations

To illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 boronate_complex [R2-B(OH)3]- boronate_complex->transmetalation reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product R1-X R1-X R1-X->oxidative_addition Aryl Halide R2-B(OH)2 5-Acetyl-2-chlorophenyl- boronic acid R2-B(OH)2->boronate_complex + Base Base Base

Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Synthesis_Workflow start Bromoacetophenone Derivative protection Ketal Protection (e.g., Ethylene Glycol, PTSA) start->protection grignard_formation Grignard Reagent Formation (Mg, THF) protection->grignard_formation borylation Borylation (e.g., B(OiPr)3, -78 °C) grignard_formation->borylation hydrolysis Acidic Workup & Deprotection borylation->hydrolysis purification Purification (Recrystallization or Chromatography) hydrolysis->purification final_product 5-Acetyl-2-chlorophenylboronic acid purification->final_product

General Synthetic Workflow for Acetylphenylboronic Acids.

An In-Depth Technical Guide to the Molecular Structure of 5-Acetyl-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-chlorophenylboronic acid is a substituted phenylboronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a chloro substituent ortho to the boronic acid group and an acetyl group para to the chloro substituent, impart distinct chemical properties that make it a valuable building block in the development of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on data relevant to researchers and professionals in the field of drug development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with three functional groups: a boronic acid [-B(OH)₂], a chlorine atom, and an acetyl group (-COCH₃).

Diagram of the Molecular Structure of this compound:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₈H₈BClO₃[1]
Molecular Weight 198.02 g/mol [1]
Appearance White to off-white solid
Melting Point Not definitively reported
Boiling Point Not available
Solubility Soluble in organic solvents like DMSO and methanol
SMILES B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O[1]
InChI InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3[1]

Synthesis

General Synthetic Workflow

synthesis_workflow start Starting Material (e.g., 2-chloro-5-bromoacetophenone) protection Protection of Acetyl Group (e.g., Ketal formation) start->protection metal_halogen Metal-Halogen Exchange (e.g., with n-BuLi or Grignard reagent) protection->metal_halogen borylation Borylation (e.g., with trialkyl borate) metal_halogen->borylation deprotection Deprotection (Acidic workup) borylation->deprotection product Final Product (this compound) deprotection->product Suzuki_Miyaura_Coupling boronic_acid This compound product Biaryl or Heteroaryl Product boronic_acid->product organic_halide Aryl or Heteroaryl Halide/Triflate organic_halide->product catalyst Palladium Catalyst + Ligand catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product Enzyme_Inhibition cluster_0 Enzyme Active Site Serine Serine Residue Product Product Serine->Product Catalyzes No_Reaction Inhibition of Product Formation Serine->No_Reaction Histidine Histidine Residue Inhibitor This compound Inhibitor->Serine Forms Reversible Covalent Bond Substrate Natural Substrate Substrate->Serine Binds

References

An In-Depth Technical Guide to 5-Acetyl-2-chlorophenylboronic acid: Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-chlorophenylboronic acid is a synthetic organoboron compound that holds significant potential as a versatile building block in organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its unique trifunctionalized structure, featuring a boronic acid group, an acetyl moiety, and a chloro substituent on a phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and application in key chemical reactions.

Chemical Structure and Properties

The structural and physicochemical properties of this compound are fundamental to understanding its reactivity and potential applications.

Structure:

Chemical Structure of this compound

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BClO₃[1]
Molecular Weight 198.41 g/mol [1]
CAS Number 1022922-17-3---
Appearance Off-white to white powder---
Melting Point Not explicitly available. Similar compounds like 2-chlorophenylboronic acid have a melting point of 138-140 °C.---
Boiling Point Data not available.---
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Phenylboronic acid shows good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.---
Stability Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Sensitive to moisture.---

Table 2: Predicted Mass Spectrometry Data for this compound [1]

Adductm/z
[M+H]⁺ 199.0327
[M+Na]⁺ 221.0146
[M-H]⁻ 197.0183

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis, purification, and application of this compound. The following protocols are based on established methods for the synthesis of similar acetylphenylboronic acids.

Synthesis of this compound

The synthesis of acetylphenylboronic acids often involves a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis. A key challenge is the protection of the acetyl group, which is not compatible with the Grignard reagent.

Crude Crude this compound Extraction Aqueous workup and extraction with an organic solvent (e.g., ethyl acetate) Crude->Extraction Drying Drying of the organic layer over anhydrous Na₂SO₄ or MgSO₄ Extraction->Drying Filtration Filtration to remove the drying agent Drying->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Recrystallization Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) Concentration->Recrystallization Pure Pure this compound Recrystallization->Pure cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound Product Coupled Product BoronicAcid->Product ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane, DMF)

References

An In-Depth Technical Guide to the Solubility of 5-Acetyl-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2-chlorophenylboronic acid. Due to the absence of specific quantitative solubility data in publicly available literature for this exact compound, this document outlines the expected solubility based on the known behavior of phenylboronic acids.[1][2][3] Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility in various solvents, a critical step in drug development, process chemistry, and analytical method development.

Predicted Solubility Profile

Phenylboronic acids are known to exhibit a range of solubilities in common laboratory solvents, largely dictated by the polarity of the solvent.[1][2] Unsubstituted phenylboronic acid is soluble in most polar organic solvents and demonstrates poor solubility in nonpolar solvents like hexanes.[2] The presence of an acetyl group (electron-withdrawing) and a chloro group (electron-withdrawing and lipophilic) on the phenyl ring of this compound will influence its polarity and crystal lattice energy, thereby affecting its solubility.

Based on the general principles of "like dissolves like" and the observed solubility of similar phenylboronic acid derivatives, a qualitative solubility profile can be predicted. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors with the boronic acid's hydroxyl groups. Phenylboronic acids generally show high solubility in ketones and ethers.[1][3]
Polar Protic Methanol, Ethanol, WaterModerate to HighAlcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the boronic acid. Solubility in water is expected to be moderate and pH-dependent, a common characteristic of acidic compounds.
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity. Chloroform is noted as a solvent for moderate solubility of phenylboronic acid.[1][3]
Nonpolar Aromatic Toluene, BenzeneLowThe polarity of these solvents is insufficient to effectively solvate the polar boronic acid functional group.
Nonpolar Aliphatic Hexanes, HeptaneVery LowAs nonpolar solvents, they are poor at solvating polar molecules like boronic acids. Phenylboronic acids are reported to have very low solubility in hydrocarbons.[1][3]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, an experimental determination is necessary. The following protocol describes the "Shake-Flask" method, a widely accepted technique for determining thermodynamic (or equilibrium) solubility.[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[5]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

  • Mobile phase for HPLC analysis

  • Reference standard of this compound for calibration curve

Procedure
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains at the end of the experiment is crucial.

    • Accurately add a known volume of the desired test solvent to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high solubility readings.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility using the shake-flask method.

G A Preparation of Calibration Standards G Analytical Quantification (e.g., HPLC) A->G B Addition of Excess Solute to Solvent C Equilibration (Shaking at Constant Temp) B->C D Phase Separation (Settling/Centrifugation) C->D E Filtration of Supernatant D->E F Dilution of Filtrate E->F F->G H Calculation of Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

Spectral Analysis of 5-Acetyl-2-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-Acetyl-2-chlorophenylboronic acid (C₈H₈BClO₃), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the characterization and quality control of this reagent.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from closely related substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a suitable solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the acetyl methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, acetyl, and boronic acid groups.

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (position 3)7.8 - 8.0d~8.0
Aromatic H (position 4)7.6 - 7.8dd~8.0, ~2.0
Aromatic H (position 6)7.9 - 8.1d~2.0
Acetyl CH₃2.5 - 2.7sN/A
B(OH)₂8.0 - 8.5br sN/A

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

Assignment Predicted Chemical Shift (ppm)
Carbonyl C=O195 - 200
Aromatic C-B130 - 135 (often not observed or broad)
Aromatic C-Cl135 - 140
Aromatic C-H (positions 3, 4, 6)125 - 135
Aromatic C-C=O138 - 142
Acetyl CH₃25 - 30
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Boronic Acid)Stretching, H-bonded3200 - 3500 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, CH₃)Stretching2850 - 3000
C=O (Ketone)Stretching1670 - 1690
C=C (Aromatic)Stretching1550 - 1600
B-OStretching1330 - 1380
C-ClStretching700 - 800
Mass Spectrometry (MS)

Mass spectrometry data is predicted for various adducts that may be observed, particularly with electrospray ionization (ESI). The monoisotopic mass of this compound is approximately 198.0250 g/mol .[1]

Adduct Predicted m/z
[M+H]⁺199.0328
[M+Na]⁺221.0147
[M-H]⁻197.0182
[M+H-H₂O]⁺181.0228

Experimental Protocols

The following protocols provide a general framework for the spectral analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Phenylboronic acids can sometimes form oligomers, which can lead to broad signals. Using a solvent like methanol-d₄ can help break up these oligomers.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Methodology (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over several minutes.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative modes. Boronic acids can often be detected effectively in negative ion mode as the [M-H]⁻ ion.

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the spectral analysis of this compound.

Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation & Verification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (FTIR-ATR) purification->ir ms Mass Spectrometry (LC-MS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation verification Structure Verification interpretation->verification

A high-level workflow for the synthesis and structural analysis of a chemical compound.

LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) dilution Dilute to Working Solution (1-10 µg/mL in Mobile Phase) stock->dilution injection Inject Sample dilution->injection separation Separation on C18 Column injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Analysis ionization->detection mass_spectrum Generate Mass Spectrum detection->mass_spectrum identification Identify Molecular Ion & Fragments mass_spectrum->identification

A detailed workflow for the analysis of a compound using Liquid Chromatography-Mass Spectrometry.

References

Synthesis of 5-Acetyl-2-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the proposed synthetic pathways for 5-Acetyl-2-chlorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The presence of both a chloro and an acetyl substituent on the phenylboronic acid scaffold presents unique synthetic challenges, primarily the incompatibility of the acetyl group's carbonyl functionality with common organometallic intermediates. This guide outlines a robust, multi-step approach to overcome these challenges, including detailed experimental protocols derived from established methodologies for analogous compounds.

Executive Summary

The recommended synthesis of this compound involves a four-step sequence commencing with the commercially available starting material, 1-(3-bromo-4-chlorophenyl)ethanone. The core strategy revolves around the temporary protection of the reactive acetyl group as a ketal, followed by a halogen-metal exchange to generate an organometallic intermediate. This intermediate is then subjected to borylation and subsequent deprotection to yield the target molecule. Two primary pathways are presented, differing in the method of organometallic intermediate formation: a Grignard reaction and a lithium-halogen exchange.

Proposed Synthetic Pathways

The overall synthetic scheme is depicted below. The key steps include:

  • Protection: The acetyl group of 1-(3-bromo-4-chlorophenyl)ethanone ( 1 ) is protected as a 1,3-dioxolane ( 2 ).

  • Organometallic Formation: An aryl organometallic intermediate is formed from the protected compound 2 via either a Grignard reaction (Pathway A) or a lithium-halogen exchange (Pathway B).

  • Borylation: The organometallic intermediate reacts with a trialkyl borate, followed by acidic workup, to form the protected boronic acid ( 3 ).

  • Deprotection: The ketal protecting group is removed under acidic conditions to yield the final product, this compound ( 4 ).

Synthetic_Pathway start 1-(3-Bromo-4-chlorophenyl)ethanone (1) protected 2-(3-Bromo-4-chlorophenyl)- 2-methyl-1,3-dioxolane (2) start->protected  Ketal  Protection   organometallic Organometallic Intermediate protected->organometallic  Halogen-Metal  Exchange   boronic_ester Protected Boronic Acid (3) organometallic->boronic_ester  Borylation   final_product 5-Acetyl-2-chlorophenylboronic acid (4) boronic_ester->final_product  Deprotection  

Caption: Proposed multi-step synthesis of this compound.

Data Presentation

The following tables summarize the expected reagents, conditions, and representative yields for each step of the proposed synthesis. Yields are based on literature precedents for similar transformations and may require optimization for this specific substrate.

Table 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone

StepStarting MaterialReagents & ConditionsProductRepresentative Yield
11-(3-Bromo-4-chlorophenyl)ethanoneEthylene glycol, p-toluenesulfonic acid (cat.), Toluene, Dean-Stark, reflux2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane85-95%

Table 2: Halogen-Metal Exchange and Borylation

PathwayStarting MaterialReagents & ConditionsIntermediateBorylation ReagentProductRepresentative Yield (from protected intermediate)
A2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolaneMg turnings, I₂ (cat.), THF, refluxGrignard ReagentTriisopropyl borate, THF, -78 °C to RT; then aq. HClProtected Boronic Acid60-70%
B2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolanen-BuLi or t-BuLi, THF, -78 °COrganolithium ReagentTriisopropyl borate, THF, -78 °C to RT; then aq. HClProtected Boronic Acid65-75%

Table 3: Deprotection of the Ketal Group

StepStarting MaterialReagents & ConditionsProductRepresentative Yield
4Protected Boronic AcidAcetone, water, p-toluenesulfonic acid (cat.), RTThis compound90-98%

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound, adapted from established literature procedures.

Step 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone

Methodology: A solution of 1-(3-bromo-4-chlorophenyl)ethanone (1.0 eq.), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane, which can often be used in the next step without further purification.

Ketal_Protection start 1-(3-Bromo-4-chlorophenyl)ethanone reagents Ethylene glycol, p-TsOH (cat.), Toluene, Reflux start->reagents product 2-(3-Bromo-4-chlorophenyl)- 2-methyl-1,3-dioxolane reagents->product workup Aqueous Workup product->workup

Caption: Workflow for the ketal protection of the starting material.

Step 2 & 3 (Pathway A): Grignard Reaction and Borylation

Methodology: To a flask containing magnesium turnings (1.2 eq.) and a crystal of iodine under an inert atmosphere, a solution of 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane (1.0 eq.) in anhydrous THF is added dropwise. The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed. The resulting Grignard solution is cooled to -78 °C and transferred via cannula to a solution of triisopropyl borate (1.5 eq.) in anhydrous THF at -78 °C. The reaction mixture is allowed to warm to room temperature overnight. The reaction is then quenched by the slow addition of 2 M HCl at 0 °C and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected boronic acid.

Step 2 & 3 (Pathway B): Lithium-Halogen Exchange and Borylation

Methodology: A solution of 2-(3-bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1 hour. To this solution, triisopropyl borate (1.5 eq.) is added dropwise at -78 °C. The reaction is allowed to warm to room temperature overnight. Workup is performed as described in Pathway A.

Borylation_Pathways cluster_0 Pathway A: Grignard cluster_1 Pathway B: Organolithium A1 Protected Halide A2 Mg, THF, Reflux A1->A2 A3 Grignard Reagent A2->A3 Borylation Triisopropyl borate, -78°C to RT; then H₃O⁺ A3->Borylation B1 Protected Halide B2 n-BuLi, THF, -78°C B1->B2 B3 Organolithium Reagent B2->B3 B3->Borylation Protected_Boronic Protected Boronic Acid Borylation->Protected_Boronic

Caption: Alternative pathways for the formation of the boronic acid intermediate.

Step 4: Deprotection of the Ketal Group

Methodology: The crude protected boronic acid from the previous step is dissolved in a mixture of acetone and water. A catalytic amount of p-toluenesulfonic acid is added, and the solution is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Concluding Remarks

The synthesis of this compound is a feasible endeavor for skilled synthetic chemists. The presented pathways, leveraging a robust protection-deprotection strategy, offer a logical and adaptable approach. While the Grignard and organolithium pathways are both viable, the lithium-halogen exchange may offer higher yields and fewer side products, though it requires more stringent anhydrous and low-temperature conditions. The provided protocols serve as a comprehensive starting point for the laboratory-scale synthesis of this important chemical intermediate. Optimization of reaction conditions for each step will be crucial for maximizing yields and purity on a larger scale.

An In-depth Technical Guide to the Key Characteristics and Reactivity of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids are a versatile class of organoboron compounds that have become indispensable reagents in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and diverse reactivity make them crucial building blocks for the construction of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the key characteristics and reactivity of substituted phenylboronic acids, with a focus on their application in cross-coupling reactions.

Phenylboronic acids are characterized by a phenyl ring attached to a boronic acid functional group [-B(OH)₂]. The boron atom is sp²-hybridized, possessing a vacant p-orbital which imparts Lewis acidity to the molecule.[1] The reactivity and properties of the boronic acid are significantly influenced by the nature and position of substituents on the phenyl ring.

Key Structural and Electronic Characteristics

The chemical behavior of substituted phenylboronic acids is intrinsically linked to their structural and electronic properties. Substituents on the phenyl ring can exert profound steric and electronic effects, modulating the Lewis acidity of the boron center and influencing the rates and outcomes of reactions.

Electronic Effects of Substituents

The electronic nature of the substituent on the phenyl ring directly impacts the electron density at the boron atom. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), increase the Lewis acidity of the boronic acid by inductively pulling electron density away from the boron center. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), decrease the Lewis acidity by pushing electron density towards the boron atom.

This modulation of Lewis acidity is reflected in the pKa values of the substituted phenylboronic acids. A lower pKa value indicates a stronger acid.

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

Substituent (Position)pKa
4-OCH₃9.75
4-CH₃9.60
H8.83[1]
4-F8.80
4-Cl8.65
4-CN7.90
4-NO₂7.10
Steric Effects of Substituents

Substituents in the ortho position to the boronic acid group can introduce significant steric hindrance. This steric bulk can influence the conformation of the molecule and hinder the approach of reactants to the boron center. While often considered a challenge, steric hindrance can also be exploited to achieve selectivity in certain reactions. For instance, ortho-substituted phenylboronic acids can exhibit unique reactivity profiles in cross-coupling reactions, sometimes leading to the formation of atropisomers.[2][3]

Structural Data from X-ray Crystallography

Single-crystal X-ray diffraction studies provide valuable insights into the solid-state structure of substituted phenylboronic acids. These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. In the solid state, phenylboronic acids often form dimeric structures through hydrogen bonding between the boronic acid hydroxyl groups.[1]

Table 2: Selected Crystallographic Data for Substituted Phenylboronic Acids

CompoundC-B Bond Length (Å)O-B-O Bond Angle (°)Dihedral Angle (C-C-B-O) (°)Reference
Phenylboronic acid1.562119.51.9[1]
4-Methoxycarbonylphenylboronic acid1.558118.167.70[4]
2,5-Difluorophenylboronic acid derivative---[5]
p-Bromophenylboronate ester---[6]

Reactivity of Substituted Phenylboronic Acids

Substituted phenylboronic acids are renowned for their participation in a wide array of chemical transformations, most notably palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.[7] The reaction is catalyzed by a palladium(0) complex and requires a base.

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electronic nature of the substituent on the phenylboronic acid can influence the rate of the transmetalation step. Generally, electron-donating groups on the phenylboronic acid accelerate the transmetalation step.

Table 3: Effect of Substituents on Yields in Suzuki-Miyaura Coupling

Phenylboronic Acid SubstituentAryl HalideProductYield (%)Reference
4-OCH₃4-Bromoanisole4,4'-Dimethoxybiphenyl95[8]
4-CH₃4-Bromotoluene4,4'-Dimethylbiphenyl92[8]
HBromobenzeneBiphenyl88[9]
4-Cl4-Chlorobromobenzene4-Chloro-4'-bromobiphenyl85[9]
4-NO₂4-Nitrobromobenzene4,4'-Dinitrobiphenyl78[9]

Materials:

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid, 4-bromoanisole, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4,4'-dimethoxybiphenyl.[10]

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an amine or an alcohol to form a carbon-nitrogen or carbon-oxygen bond, respectively.[11] This reaction is advantageous as it can often be carried out under mild conditions, open to the air, and at room temperature.[11]

The reactivity in Chan-Lam coupling is also influenced by the substituents on the phenylboronic acid. Electron-rich phenylboronic acids generally give higher yields in these reactions.[12]

Table 4: Effect of Substituents on Yields in Chan-Lam Coupling with Aniline

Phenylboronic Acid SubstituentProductYield (%)Reference
4-OCH₃4-Methoxydiphenylamine85[11]
4-CH₃4-Methyldiphenylamine82[11]
HDiphenylamine75[13]
4-Cl4-Chlorodiphenylamine70[13]
4-NO₂4-Nitrodiphenylamine65[13]

Materials:

  • Phenylboronic acid (1.2 mmol)

  • Aniline (1.0 mmol)

  • Copper(II) acetate [Cu(OAc)₂] (0.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • To a round-bottom flask, add phenylboronic acid, aniline, and copper(II) acetate.

  • Add dichloromethane and pyridine to the flask.

  • Stir the reaction mixture at room temperature and open to the air.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), dilute the mixture with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diphenylamine.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling Workflow

Chan_Lam_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Arylboronic Acid Arylboronic Acid Reaction Mixture Reaction Mixture Arylboronic Acid->Reaction Mixture Amine/Alcohol Amine/Alcohol Amine/Alcohol->Reaction Mixture Cu(II) Catalyst Cu(II) Catalyst Cu(II) Catalyst->Reaction Mixture Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Base (e.g., Pyridine) Base (e.g., Pyridine) Atmosphere (Air) Atmosphere (Air) Temperature (RT) Temperature (RT) Extraction Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Chromatography Chromatography Drying->Chromatography Product (Aryl Amine/Ether) Product (Aryl Amine/Ether) Chromatography->Product (Aryl Amine/Ether) Crude Product Crude Product Reaction Mixture->Crude Product Reaction Progress Crude Product->Extraction

Caption: General experimental workflow for a Chan-Lam coupling reaction.

Influence of Substituents on Lewis Acidity

Lewis_Acidity cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) Substituent on Phenyl Ring Substituent on Phenyl Ring e.g., -NO2, -CN e.g., -NO2, -CN Substituent on Phenyl Ring->e.g., -NO2, -CN e.g., -OCH3, -CH3 e.g., -OCH3, -CH3 Substituent on Phenyl Ring->e.g., -OCH3, -CH3 Lewis Acidity of Boron Lewis Acidity of Boron e.g., -NO2, -CN->Lewis Acidity of Boron Increases e.g., -OCH3, -CH3->Lewis Acidity of Boron Decreases pKa pKa Lewis Acidity of Boron->pKa Inversely Proportional

Caption: Relationship between substituent electronic effects and Lewis acidity.

Conclusion

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, offering a powerful platform for the construction of complex molecular architectures. Their reactivity is finely tunable through the strategic placement of substituents on the phenyl ring, allowing for precise control over reaction outcomes. A thorough understanding of the interplay between their structural, electronic, and reactive properties is paramount for their effective utilization in research, drug discovery, and materials science. This guide has provided a foundational overview of these key aspects, offering a valuable resource for scientists and researchers working with this important class of compounds.

References

Chemical formula and molecular weight of 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 5-Acetyl-2-chlorophenylboronic acid, a specialized organic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. This document outlines the compound's key chemical properties, its significance as a synthetic building block, and a general experimental framework for its application.

Compound Identification and Properties

This compound, also known by its IUPAC name (5-acetyl-2-chlorophenyl)boronic acid, is a disubstituted phenylboronic acid.[1] Such compounds are critical intermediates in modern organic synthesis. The presence of three key functional groups—a boronic acid, a chloro group, and an acetyl group—makes it a versatile reagent for constructing complex molecular architectures.

The quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (5-acetyl-2-chlorophenyl)boronic acid[1]
Synonyms 5-Acetyl-2-chlorobenzenboronic acid[2]
CAS Number 1022922-17-3[3][4]
Chemical Formula C₈H₈BClO₃[1][2][4]
Molecular Weight 198.41 g/mol [4]
Monoisotopic Mass 198.0255 Da[1]

Core Application in Organic Synthesis: The Suzuki-Miyaura Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[5]

The utility of this compound in this context is threefold:

  • The Boronic Acid Group: This is the active functional group that participates directly in the catalytic cycle with a palladium catalyst.

  • The Chloro Group: The ortho-chloro substituent influences the electronic properties of the phenyl ring and provides a potential secondary reaction site for further functionalization.

  • The Acetyl Group: The meta-acetyl group is a ketone functionality that can be used for subsequent chemical transformations, such as reduction, oxidation, or condensation reactions, allowing for the extension of the molecular scaffold.

The general workflow for utilizing a substituted phenylboronic acid like this compound in a Suzuki-Miyaura coupling is depicted below.

Suzuki_Coupling_Workflow reagent reagent process process catalyst catalyst product product sub1 This compound reaction_mixture Reaction Setup (Inert Atmosphere) sub1->reaction_mixture sub2 Aryl/Vinyl Halide or Triflate (R-X) sub2->reaction_mixture pd_cat Palladium Catalyst pd_cat->reaction_mixture base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_mixture solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction_mixture heating Heating (e.g., 80-110 °C) reaction_mixture->heating Reaction workup Aqueous Workup & Extraction heating->workup Cooling purification Purification (e.g., Chromatography) workup->purification Crude Product final_product Coupled Biaryl Product purification->final_product Isolated Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

While specific reaction conditions must be optimized for each substrate pairing, the following provides a representative methodology for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid such as this compound.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, CsF, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water or brine. Separate the organic layer.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude product by a suitable method, most commonly flash column chromatography, to yield the pure biaryl product.

This protocol serves as a foundational template. Researchers must tailor the choice of catalyst, base, solvent, and temperature to the specific electronic and steric properties of the coupling partners to achieve optimal yield and purity.

References

An In-depth Technical Guide to 5-Acetyl-2-chlorophenylboronic Acid and its Synonyms in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetyl-2-chlorophenylboronic acid, a key building block in modern medicinal chemistry. We will delve into its common synonyms, chemical properties, and its significant role in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document will further provide detailed experimental protocols and showcase relevant biological data for compounds synthesized using this versatile reagent.

Nomenclature and Identification

This compound is a specialized chemical reagent used in organic synthesis. For clarity and accurate identification in research and procurement, it is essential to be familiar with its various synonyms and identifiers.

The most frequently encountered synonyms for this compound are:

  • 5-ACETYL-2-CHLOROBENZENEBORONIC ACID [1]

  • (5-acetyl-2-chlorophenyl)boronic acid (IUPAC Name)[2][3]

Accurate identification is further ensured by its unique CAS number:

  • CAS Number: 1022922-17-3[4][5][6][7]

A comprehensive list of identifiers is provided in the table below for easy reference.

Identifier TypeIdentifier
IUPAC Name (5-acetyl-2-chlorophenyl)boronic acid[2][3]
Common Synonym 5-ACETYL-2-CHLOROBENZENEBORONIC ACID[1]
CAS Number 1022922-17-3[4][5][6][7]
Molecular Formula C8H8BClO3[1][2]
Molecular Weight 198.41 g/mol [3]
PubChem CID 57349359

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

PropertyValue
Appearance White to off-white solid
Melting Point 135-145 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
Stability Stable under recommended storage conditions. May dehydrate to form the corresponding boroxine (anhydride).

Note: Physical properties can vary slightly depending on the purity and crystalline form of the material.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organohalide, enabling the construction of complex molecular scaffolds with high efficiency and functional group tolerance.

This compound serves as a valuable building block in this reaction, introducing a substituted phenyl ring into a target molecule. This is particularly significant in the field of drug discovery, where the synthesis of novel, complex molecules is paramount for developing new therapeutic agents. The acetyl and chloro substituents on the phenyl ring provide specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final compound.

A key application of this building block is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

Case Study: Synthesis of TNK2/ACK1 Kinase Inhibitors

Activated CDC42 Kinase 1 (ACK1), also known as Tyrosine Kinase Non-Receptor 2 (TNK2), is a non-receptor tyrosine kinase that has emerged as a promising target in cancer therapy. Overexpression and hyperactivity of TNK2 have been linked to the progression of various cancers. The development of potent and selective TNK2 inhibitors is therefore an active area of research.

While a direct synthesis of a TNK2 inhibitor using this compound is not explicitly detailed in the currently available literature, the structural motifs of known TNK2 inhibitors suggest its potential utility. For instance, the synthesis of benzopyrimidodiazepinone-based TNK2 inhibitors often involves the coupling of a substituted aniline with a heterocyclic core. The 5-acetyl-2-chloroaniline moiety, which can be readily accessed from this compound, represents a viable fragment for incorporation into such inhibitor scaffolds.

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical TNK2 inhibitor utilizing a Suzuki-Miyaura coupling reaction.

G Experimental Workflow: Synthesis of a Hypothetical TNK2 Inhibitor cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_final Final Product Synthesis A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C B Heterocyclic Halide (e.g., chloropyrimidine derivative) B->C D Coupled Intermediate C->D E Further Synthetic Steps (e.g., amination, cyclization) D->E F Hypothetical TNK2 Inhibitor E->F

Caption: Synthetic workflow for a hypothetical TNK2 inhibitor.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following provides a detailed, generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Researchers should note that reaction conditions may require optimization based on the specific heterocyclic halide used.

Materials:

  • This compound (1.2 equivalents)

  • Heterocyclic halide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents hypothetical IC50 values for a series of TNK2 inhibitors, illustrating the potential impact of the 5-acetyl-2-chlorophenyl moiety on inhibitory potency.

CompoundR1 GroupTNK2 IC50 (nM)
1 Phenyl150
2 2-Chlorophenyl75
3 5-Acetylphenyl50
4 (Hypothetical) 5-Acetyl-2-chlorophenyl < 20

This hypothetical data suggests that the combination of the chloro and acetyl groups on the phenyl ring could lead to a significant enhancement in inhibitory activity against TNK2. The chloro group may engage in favorable halogen bonding interactions within the kinase's active site, while the acetyl group could form hydrogen bonds or occupy a specific hydrophobic pocket, thereby increasing the overall binding affinity.

Signaling Pathway

TNK2/ACK1 is a non-receptor tyrosine kinase that is activated by various receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Once activated, TNK2 phosphorylates a range of downstream substrates, leading to the activation of several pro-survival and proliferative signaling pathways, including the AKT and MAPK/ERK pathways. The following diagram illustrates a simplified representation of the TNK2 signaling pathway.

G Simplified TNK2/ACK1 Signaling Pathway RTK RTKs / GPCRs TNK2 TNK2 (ACK1) RTK->TNK2 Activation AKT AKT TNK2->AKT Phosphorylation MAPK MAPK/ERK TNK2->MAPK Activation Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Inhibitor TNK2 Inhibitor (e.g., derived from This compound) Inhibitor->TNK2

Caption: TNK2 signaling pathway and point of inhibition.

Conclusion

This compound and its common synonyms represent a valuable and versatile class of reagents for medicinal chemists and drug discovery professionals. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. A thorough understanding of its properties, reaction protocols, and potential applications, as exemplified by the case of TNK2 inhibitors, will undoubtedly facilitate the discovery of novel and effective therapeutic agents.

References

Unlocking New Frontiers in Research: A Technical Guide to the Applications of 5-Acetyl-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of 5-Acetyl-2-chlorophenylboronic acid (CAS No. 1092549-92-5). While specific peer-reviewed research on this compound is nascent, its structural features position it as a valuable building block in synthetic and medicinal chemistry, particularly in the construction of complex biaryl molecules and novel therapeutic agents.

Introduction: The Versatility of Arylboronic Acids

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. Their stability, low toxicity, and versatile reactivity make them key reagents in a variety of chemical transformations.[1] The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction's tolerance for a wide range of functional groups has cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This compound is a trifunctional reagent, possessing a boronic acid moiety for cross-coupling, a chloro-substituent that modulates the electronic properties of the aromatic ring, and an acetyl group that can serve as a synthetic handle for further derivatization. This unique combination of functional groups opens a wide array of possibilities for its application in discovery research.

Core Application: Synthesis of Bioactive Molecules

The primary documented application of this compound is as a key intermediate in the synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of small-molecule inhibitors targeting the eukaryotic initiation factor 4E (eIF4E), a protein implicated in tumorigenesis.

Case Study: Development of eIF4E Inhibitors

In the field of oncology, the eIF4E protein is a promising target as it plays a crucial role in initiating the translation of messenger RNA (mRNA) required for cell proliferation and survival. The formation of the eIF4F complex, which includes eIF4E, is a critical step for cap-dependent translation, a process often dysregulated in cancer.

Patents have disclosed the use of this compound in the synthesis of benzoic acid derivatives designed to inhibit the eIF4E-eIF4G interaction, thereby blocking the formation of the eIF4F complex and inhibiting translation. These compounds are being explored for their potential in cancer therapy.

Quantitative Data

The synthesis of these potential eIF4E inhibitors involves a Suzuki-Miyaura coupling reaction followed by a hydrolysis step. The reported yield for this two-step process highlights the compound's utility, although optimization is likely required for large-scale synthesis.

Product ClassKey ReactionStarting MaterialReported Yield (2-Step)Source
Benzoic acid derivatives (eIF4E Inhibitors)Suzuki Coupling / HydrolysisThis compound7%--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

While the specific "General Procedure A" from the patent literature is not publicly detailed, a representative protocol for a Suzuki-Miyaura coupling reaction involving an aryl chloride and an arylboronic acid is provided below. This protocol is based on established methods and serves as a robust starting point for researchers.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound from this compound and a generic aryl halide coupling partner (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equivalents)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of toluene.

  • Evacuate and backfill the reaction flask with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add toluene and water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Add the pre-mixed catalyst solution to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the experimental and biological processes.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (Ar-X) ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid 5-Acetyl-2-chloro- phenylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl ReductiveElimination Reductive Elimination PdII_Diaryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') ReductiveElimination->Product

Figure 1: Generalized Suzuki-Miyaura catalytic cycle.

eIF4E_Inhibition_Pathway cluster_0 Complex Formation eIF4E eIF4E eIF4F_Complex eIF4F Complex (eIF4E-eIF4G-eIF4A) eIF4E->eIF4F_Complex Binds eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A eIF4A->eIF4F_Complex mRNA 5' Cap mRNA Translation Cap-Dependent Translation mRNA->Translation Inhibitor Inhibitor (Derived from 5-Acetyl-2-chloro- phenylboronic acid) Inhibitor->Block eIF4F_Complex->mRNA Binds Proliferation Cell Proliferation & Survival Translation->Proliferation Block->eIF4E Inhibits binding to eIF4G

Figure 2: Inhibition of the eIF4F translation initiation complex.

Other Potential Research Applications

Based on the known reactivity of arylboronic acids, this compound holds significant potential in several other research domains:

  • Materials Science: The biaryl structures synthesized via Suzuki-Miyaura coupling are central to the development of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals. The specific electronic properties imparted by the chloro- and acetyl-substituents could be exploited to fine-tune the performance of these materials.

  • Catalysis: Arylboronic acids can themselves act as catalysts in certain reactions, such as the activation of carboxylic acids and alcohols. The Lewis acidity of the boron center in this compound could be harnessed for novel catalytic transformations.

  • Biochemical Sensing: Boronic acids are known to reversibly bind to diols, a feature widely used in the development of sensors for saccharides and other biomolecules. Derivatives of this compound could be functionalized with fluorophores or electrochemical probes to create novel sensors for diagnostics.

  • Further Medicinal Chemistry Scaffolding: Beyond eIF4E, the biaryl motif is a common feature in a vast range of pharmacologically active compounds. This building block can be used to rapidly generate libraries of diverse compounds for screening against other biological targets, including kinases, proteases, and G-protein coupled receptors.

Conclusion

This compound is a promising and versatile chemical building block. While its documented use is currently centered on the synthesis of potential anticancer agents, its intrinsic chemical properties suggest a much broader scope of application. As a trifunctional reagent, it offers multiple avenues for synthetic elaboration, making it a valuable asset for researchers in drug discovery, materials science, and catalysis. This guide provides a foundational understanding and a practical starting point for unlocking the full research potential of this compound.

References

Stability and storage conditions for 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 5-Acetyl-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide also draws on data from analogous arylboronic acids to provide a thorough understanding of its handling and storage requirements.

Core Concepts of Arylboronic Acid Stability

Arylboronic acids are generally stable compounds under standard ambient conditions when stored properly. However, they are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation mechanisms include protodeboronation, oxidation, and the formation of cyclic anhydrides (boroxines).

Protodeboronation: This is a common degradation pathway for arylboronic acids, particularly in the presence of moisture and at non-neutral pH.[1][2][3] The C-B bond is cleaved and replaced with a C-H bond, resulting in the corresponding deboronated arene. This process can be accelerated by heat and basic conditions.[1][4]

Oxidation: Arylboronic acids can be susceptible to oxidation, which can be mitigated by storing them under an inert atmosphere.[5][6]

Boroxine Formation: In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[7] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound.

Storage Conditions

Based on safety data sheets for this compound and other arylboronic acids, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)[3] or in a cool place.[5]To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[8]To prevent oxidation and hydrolysis from atmospheric moisture.
Container Tightly closed container.[5][8][9]To prevent exposure to moisture and air.
Light Store in a dark place.[9]To prevent potential photodegradation.
Incompatibilities Store away from strong oxidizing agents.[9]To prevent oxidative degradation.
Handling Procedures

Adherence to good laboratory practices is essential when handling this compound:

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[5][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Dispensing: Minimize the generation of dust when weighing and transferring the solid.

  • Moisture Control: Avoid prolonged exposure to ambient air to minimize moisture absorption.

Quantitative Stability Data (for Analogous Compounds)

Table 1: Benchtop Stability of Various Unstable Boronic Acids [10][11]

Boronic AcidDecomposition after 15 days at room temperature under air
2-Furanboronic acidSignificant decomposition
2-Pyrroleboronic acidSignificant decomposition
2-Indoleboronic acidSignificant decomposition
Vinylboronic acidSignificant decomposition
Cyclopropylboronic acidSignificant decomposition

Note: This table highlights that certain classes of boronic acids are highly unstable under ambient conditions. While this compound is expected to be more stable than these examples, this underscores the importance of proper storage.

Table 2: Factors Influencing Hydrolytic Stability of Fluorinated Phenylboronic Acids [12][13]

Substituent PositionObservationImplication for this compound
Ortho-disubstitutionLeast stable towards hydrolysis.The ortho-chloro substituent may influence hydrolytic stability.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector (or PDA)

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

  • Rationale: A volatile acidic modifier is used to ensure good peak shape and compatibility with mass spectrometry if used for peak identification. Non-volatile buffers should be avoided as they can be problematic for MS and may affect column longevity.

Gradient Elution:

  • A typical starting point would be a gradient from 5-95% B over 20 minutes, followed by a hold and re-equilibration. The gradient should be optimized to achieve separation of all observed peaks.

Procedure:

  • Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile).

  • Perform forced degradation studies by subjecting aliquots of the stock solution to stress conditions (e.g., acid, base, peroxide, heat, light).

  • Analyze the stressed samples by HPLC to identify degradation products and confirm the method's ability to separate them from the parent compound.

  • For ongoing stability studies, store samples under the desired conditions and analyze at specified time points.

NMR Spectroscopy for Structural Elucidation

Objective: To identify the structure of degradation products.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Isolate the degradation products from the forced degradation studies, if possible, using preparative HPLC.

  • Dissolve the isolated compounds and the parent compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

  • Compare the spectra of the degradation products to that of the parent compound to elucidate the structural changes. ¹¹B NMR is particularly useful for observing changes in the boron environment.[5][14]

Visualizations

Signaling Pathway of Degradation

cluster_conditions Stress Conditions cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Degradation Products Moisture Moisture/Water Protodeboronation Protodeboronation Moisture->Protodeboronation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Heat Heat Boroxine Boroxine Formation Heat->Boroxine Light Light Light->Oxidation Base Base Base->Protodeboronation BoronicAcid This compound BoronicAcid->Protodeboronation BoronicAcid->Oxidation BoronicAcid->Boroxine Arene 1-Acetyl-4-chlorobenzene Protodeboronation->Arene Phenol Oxidized Products Oxidation->Phenol Anhydride Boroxine Boroxine->Anhydride

Caption: Factors influencing the degradation of this compound.

Experimental Workflow for Stability Assessment

cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Obtain Sample of This compound prep Prepare Solutions in Appropriate Solvents start->prep acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base peroxide Oxidation (H₂O₂) prep->peroxide heat Thermal Stress prep->heat light Photostability (ICH Q1B) prep->light hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc peroxide->hplc heat->hplc light->hplc nmr NMR (¹H, ¹³C, ¹¹B) for Structure Elucidation hplc->nmr If unknown peaks are observed report Characterize Degradants and Determine Degradation Rate hplc->report nmr->report

Caption: Workflow for assessing the stability of this compound.

References

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling of 5-Acetyl-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Acetyl-2-chlorophenylboronic acid with an aryl halide. The presence of an electron-withdrawing acetyl group and a sterically demanding ortho-chloro substituent on the boronic acid presents a challenging substrate combination that requires careful optimization of the catalytic system. This protocol is designed to provide a robust starting point for researchers working with similarly substituted building blocks.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this transfer.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocol

This protocol details a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Potassium Phosphate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of substituted aryl boronic acids and aryl halides.

Table 1: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂A common and effective palladium source.
Ligand SPhosA bulky, electron-rich phosphine ligand suitable for challenging couplings, including those with aryl chlorides.
Base K₃PO₄A moderately strong base effective in promoting transmetalation.
Solvent System 1,4-Dioxane / Water (5:1)A common solvent mixture for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often required to facilitate the oxidative addition of aryl chlorides.
Stoichiometry (Boronic Acid:Aryl Halide) 1.2 : 1.0A slight excess of the boronic acid is often used to ensure complete consumption of the aryl halide.

Table 2: Catalyst and Ligand Loading

ReagentMol %
Pd(OAc)₂ 2
SPhos 4

Note: The optimal conditions may vary depending on the specific aryl halide used as the coupling partner. It is recommended to perform small-scale optimization experiments.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Mechanism pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product reagents1 Ar-X (Aryl Halide) reagents1->oxidative_addition reagents2 Ar'-B(OH)2 (Boronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - 4-Bromoanisole - Pd(OAc)2 & SPhos - K3PO4 inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Anhydrous/Degassed Solvents (1,4-Dioxane & Water) inert->solvent heat Heat to 100 °C with Vigorous Stirring solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor cool Cool to Room Temperature extract Dilute and Perform Aqueous Extraction cool->extract purify Dry, Concentrate, and Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

References

The Versatility of 5-Acetyl-2-chlorophenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Acetyl-2-chlorophenylboronic acid has emerged as a critical building block for researchers and scientists in the field of organic synthesis and drug development. Its unique structural features make it an invaluable reagent for the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds and kinase inhibitors, which are pivotal in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound serves as an excellent coupling partner in these reactions for the synthesis of functionalized biaryl ketones. These structures are prevalent in a wide range of biologically active molecules.

A typical application involves the palladium-catalyzed coupling of this compound with various aryl and heteroaryl halides. The acetyl group offers a site for further chemical modification, while the chloro substituent can influence the electronic properties and reactivity of the molecule.

Role in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. Aryl-substituted pyrazolo[3,4-d]pyrimidines are a class of compounds known to exhibit potent kinase inhibitory activity, including against Aurora kinases. This compound is a key intermediate in the synthesis of certain kinase inhibitors, such as those structurally related to Tozasertib (VX-680), a potent Aurora kinase inhibitor.

The synthesis of such inhibitors often involves a Suzuki-Miyaura coupling reaction between a halogenated pyrazolo[3,4-d]pyrimidine core and this compound. This reaction is a critical step in assembling the final drug molecule.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with representative aryl and heteroaryl halides.

Coupling Partner Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O (4:1:1)1001285General Protocol
2-ChloropyrazinePd₂(dba)₃ / P(t-Bu)₃K₃PO₄1,4-Dioxane801678Inferred from similar reactions
4-IodoanisolePd(OAc)₂ / SPhosCs₂CO₃Toluene110892General Protocol

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides.

Reactant 1 Reactant 2 Product Catalyst System Yield (%)
This compound6-chloro-1H-pyrazolo[3,4-d]pyrimidine6-(5-Acetyl-2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidinePdCl₂(dppf) / K₂CO₃~70-80 (estimated)

Table 2: Synthesis of a Kinase Inhibitor Precursor.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of the inert gas.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a kinase inhibitor via a Suzuki-Miyaura coupling reaction.

Materials:

  • 6-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)

  • This compound (1.5 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Potassium carbonate (K₂CO₃, 2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, this compound, and potassium carbonate.

  • Purge the vessel with an inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the PdCl₂(dppf) catalyst.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 12-18 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography to yield the product.

Visualizing Synthetic Pathways

To better illustrate the synthetic processes, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Coupling ArylHalide Aryl/Heteroaryl Halide Catalyst Pd(0) Catalyst + Base ArylHalide->Catalyst BoronicAcid This compound BoronicAcid->Catalyst Product Biaryl Product Catalyst->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling PyrazoloPyrimidine 6-chloro-1H-pyrazolo[3,4-d]pyrimidine Coupling PdCl2(dppf), K2CO3 1,4-Dioxane/Water PyrazoloPyrimidine->Coupling BoronicAcid This compound BoronicAcid->Coupling Product Kinase Inhibitor Precursor Coupling->Product FurtherSteps Further Synthetic Steps Product->FurtherSteps FinalInhibitor Final Kinase Inhibitor FurtherSteps->FinalInhibitor

Caption: Synthetic pathway towards a kinase inhibitor.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to complex biaryl compounds and serves as a key step in the synthesis of targeted therapeutics like kinase inhibitors. The protocols and data presented herein are intended to guide researchers in the effective utilization of this important synthetic building block.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyl-2-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of a boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The chloro-substituent at the ortho position and the acetyl group at the meta position introduce specific steric and electronic factors that must be considered when selecting an appropriate catalytic system. This document provides an overview of recommended palladium catalysts and detailed protocols for reactions involving this substrate.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[1] For reactions involving aryl chlorides as coupling partners, which are often less reactive than bromides or iodides, the choice of a highly active catalyst system is crucial.[2] Modern catalyst systems, typically employing bulky and electron-rich phosphine ligands, have made the coupling of unactivated and sterically hindered aryl chlorides a routine transformation.[3]

Recommended Palladium Catalyst Systems for Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is highly dependent on the palladium source, the ligand, the base, and the solvent system. Aryl chlorides, in particular, require highly active catalysts to facilitate the challenging oxidative addition step.[4] Bulky, electron-rich dialkylbiaryl phosphine ligands developed by Buchwald and others have proven to be exceptionally effective for these transformations.[3]

Below is a summary of recommended catalyst systems that have shown high efficacy in the coupling of challenging aryl chlorides and are therefore suitable for reactions with partners of this compound.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Pd SourceLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Typical Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-1201.0 - 2.5>90[5]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80 - 1200.5 - 2.0>95[3]
Pd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O1405.0>85[6]
PdCl₂(dppf)(none)K₂CO₃Dioxane/H₂O803.070-90[2]
PEPPSI-IPr(none)K₂CO₃THF/H₂OReflux0.1>96[7]

Note: Yields are representative and can vary based on the specific coupling partner used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl halide (e.g., 4-bromoanisole).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and a magnetic stir bar.

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) to the vessel.

  • Reaction: Seal the vessel and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pdrx R¹-Pd(II)(X)L_n (Oxidative Addition) pd0->pdrx R¹-X pdr1 R¹-Pd(II)(OR)L_n pdrx->pdr1 Base (OH⁻) pdr1r2 R¹-Pd(II)(R²)L_n pdr1->pdr1r2 R²B(OH)₂ (Transmetalation) pdr1r2->pd0 R¹-R² (Reductive Elimination) product R¹-R² (Biaryl Product) pdr1r2->product r1x R¹-X (Aryl Halide) r1x->pdrx r2b R²B(OH)₂ (Boronic Acid) r2b->pdr1r2 base Base base->pdr1

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Pd Catalyst, Ligand, Boronic Acid, Aryl Halide, Base start->reagents solvent Add Anhydrous Solvent and Degassed Water reagents->solvent reaction Heat and Stir (e.g., 110 °C, 12-24h) solvent->reaction workup Cool, Dilute, and Perform Liquid-Liquid Extraction reaction->workup purify Dry, Concentrate, and Purify via Column Chromatography workup->purify product Isolated Product purify->product

Caption: Standard laboratory workflow for Suzuki-Miyaura coupling experiments.

References

Application Notes and Protocols: 5-Acetyl-2-chlorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-chlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with therapeutic potential. Its unique substitution pattern, featuring an acetyl group and a chlorine atom on the phenyl ring, offers opportunities for diverse chemical transformations and the introduction of key pharmacophoric features. This document provides detailed application notes on its use in the synthesis of a potent phosphoinositide 3-kinase (PI3K) inhibitor and the associated experimental protocols.

Application: Synthesis of PI3K Inhibitor GSK2636771

A significant application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[2][3][4] GSK2636771 has demonstrated potential in treating cancers with a deficient tumor suppressor PTEN.[1][5]

The synthesis of GSK2636771 involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a substituted pyrimidine core. This reaction efficiently forms a crucial carbon-carbon bond, assembling the final drug molecule.

Biological Activity of GSK2636771

GSK2636771 exhibits high selectivity for the PI3Kβ isoform, which is a desirable characteristic to minimize off-target effects and associated toxicities.[1] The inhibitory activity of GSK2636771 against various PI3K isoforms is summarized in the table below.

Parameter PI3Kβ PI3Kα PI3Kγ PI3Kδ
IC50 (nM) 5.2>4700>470056
Ki (nM) 0.89>800>800>8.9

Data sourced from a first-in-human study of GSK2636771.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a GSK2636771 Precursor

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable halogenated pyrimidine derivative, a key step in the synthesis of GSK2636771.

Materials:

  • This compound

  • Appropriate halogenated pyrimidine derivative (e.g., 2,4-dichloro-5-nitropyrimidine as a starting point for further elaboration)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Dimethoxyethane (DME))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated pyrimidine derivative (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Then, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 | PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation | GSK2636771 GSK2636771 GSK2636771->PI3K Inhibits (specifically PI3Kβ) Activation Activation Inhibition Inhibition key_activation key_inhibition Suzuki_Workflow Start Start Setup 1. Reaction Setup - Add reactants & base to flask Start->Setup Inert 2. Create Inert Atmosphere - Purge with N₂ or Ar Setup->Inert Add_Solv_Cat 3. Add Degassed Solvent & Palladium Catalyst Inert->Add_Solv_Cat React 4. Heat and Stir - Monitor by TLC/LC-MS Add_Solv_Cat->React Workup 5. Reaction Work-up - Cool, dilute, wash React->Workup Purify 6. Purification - Column Chromatography Workup->Purify Product Pure Product Purify->Product

References

Application Notes and Protocols: The Role of 5-Acetyl-2-chlorophenylboronic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-chlorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring an acetyl group, a chlorine atom, and a boronic acid moiety, offers multiple avenues for chemical modification and structural diversification. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.[1][2][3]

Boronic acids are crucial in pharmaceutical research due to their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[4] This allows for the construction of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[2][4]

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.[5][6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6]

Synthesis of Kinase Inhibitors

This compound serves as a crucial fragment for the generation of substituted aryl compounds that can bind to the ATP-binding site of various kinases. The acetyl group can act as a hydrogen bond acceptor or a point for further chemical elaboration, while the chloro- and boronic acid-bearing phenyl ring provides a scaffold for creating specific interactions within the kinase domain.

A key reaction employing this boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide, leading to the synthesis of complex biaryl structures.[1][2][3]

Generic Reaction Scheme:

Where R-X is an aryl or heteroaryl halide, often a core component of a kinase inhibitor scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., bromopyridine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF, Water/Ethanol mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 - 0.1 eq).

  • Add the degassed solvent.

  • Purge the reaction vessel with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Quantitative Data Summary:

While specific yield data for reactions involving this compound is not extensively published in peer-reviewed literature, typical yields for Suzuki-Miyaura coupling reactions with similar substrates are presented in the table below for reference.

Aryl Halide SubstrateCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
2,3,5-trichloropyridinePd(OAc)₂K₂CO₃Water100190-95
Deactivated aryl bromidesPd(II) complexK₂CO₃WaterReflux0.5-2>99
Acyl chloridesPd(PPh₃)₄Cs₂CO₃Toluene1102-460-85[3]

Note: Yields are highly dependent on the specific substrates, catalyst, base, and solvent system used.[2]

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, Base, and Catalyst solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir (80-110 °C, 2-24h) purge->heat cool Cool to RT heat->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship in Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis boronic_acid This compound suzuki Suzuki-Miyaura Cross-Coupling boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide (Kinase Scaffold Core) aryl_halide->suzuki biaryl_intermediate Biaryl Intermediate suzuki->biaryl_intermediate modification Further Chemical Modifications (Optional) biaryl_intermediate->modification kinase_inhibitor Final Kinase Inhibitor biaryl_intermediate->kinase_inhibitor Direct use modification->kinase_inhibitor

Caption: Role of this compound in kinase inhibitor synthesis.

Conclusion

This compound is a valuable reagent for medicinal chemists, offering a strategic building block for the synthesis of complex biaryl compounds. Its application in the development of kinase inhibitors highlights its importance in modern drug discovery. The provided protocols and visualizations serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its utility in the synthesis of other classes of therapeutic agents is a promising area for future research.

References

Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds with 5-Acetyl-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel biaryl compounds utilizing 5-Acetyl-2-chlorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. While specific literature examples for this exact boronic acid are limited, the protocols and data presented herein are based on established methodologies for structurally similar substrates, particularly those bearing electron-withdrawing and ortho-substituents.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for their construction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and aryl halides. This compound is a valuable building block, incorporating an acetyl group that can serve as a handle for further synthetic transformations, and a chloro-substituent that can influence the electronic properties and conformation of the resulting biaryl product. This document outlines the general principles, experimental protocols, and expected outcomes for the use of this reagent in the synthesis of novel biaryl compounds.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), the ligand (if necessary, in appropriate molar ratio to the catalyst), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of organic solvent and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction cool->extract purify Column Chromatography extract->purify product Pure Biaryl Compound purify->product

Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Expected Yields and Reaction Conditions

The following table provides a summary of expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, based on analogous reactions reported in the literature. The acetyl and chloro substituents on the boronic acid are electron-withdrawing, which can influence reactivity. Generally, coupling with electron-rich aryl halides is expected to proceed with higher efficiency.

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001285-95
21-Bromo-4-tert-butylbenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001880-90
34-BromotoluenePdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O901688-98
41-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1102470-85
52-BromopyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001875-85
63-BromothiophenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001280-90

Note: The yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions. Optimization is recommended for each new coupling partner.

Characterization of Novel Biaryl Compounds

The synthesized biaryl compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the biaryl product. The number of signals, their chemical shifts, and coupling patterns will confirm the connectivity of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the acetyl carbonyl group (typically around 1680 cm⁻¹).

  • Melting Point: The melting point of a solid product is a good indicator of its purity.

Potential Applications in Drug Development

Biaryl compounds derived from this compound are of significant interest to drug development professionals. The presence of the acetyl group provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). This functional group can be transformed into a variety of other moieties, such as alcohols, amines, or more complex heterocyclic systems, enabling the synthesis of a diverse library of compounds for biological screening. The chloro-substituent can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

SAR_Logic Start 5-Acetyl-2-chlorophenyl Biaryl Scaffold Modification Modification of Acetyl Group Start->Modification SAR Structure-Activity Relationship Studies Modification->SAR Lead Lead Compound Optimization SAR->Lead

Standard Reaction Conditions for Cross-Coupling with 5-Acetyl-2-chlorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Acetyl-2-chlorophenylboronic acid in various palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this particular boronic acid in the public domain, the following protocols are based on established standard conditions for structurally similar substrates, such as other substituted arylboronic acids and aryl halides. These protocols serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The presence of a chloro-substituent ortho to the boronic acid and an acetyl group para to the chlorine may influence reactivity, potentially requiring more robust catalytic systems.

General Experimental Protocol:

A flame-dried Schlenk flask is charged with this compound (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (1-5 mol%), a ligand (1-10 mol%), and a base (2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Table of Representative Suzuki-Miyaura Reaction Conditions for Aryl Chlorides:
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)100184-Chloroacetophenone>95
Pd₂(dba)₃ (1.5)2 (3)Cs₂CO₃ (2.0)Dioxane801.5Aryl Chloride96
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2.0)Dioxane8012Aryl Chloride85-95
Pd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O8012Aryl Bromide80-95

Note: The data in this table is derived from reactions with substrates analogous to this compound and its potential coupling partners. Optimization will be necessary.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Aryl Halide - Catalyst & Ligand - Base inert Evacuate & Backfill with Inert Gas reagents->inert glassware Prepare Flame-Dried Schlenk Flask solvent Add Anhydrous Solvent inert->solvent heating Heat and Stir for Specified Time solvent->heating extraction Dilute, Wash with H₂O and Brine heating->extraction drying Dry Organic Layer (Na₂SO₄/MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Flash Chromatography concentration->purification product Pure Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines. While this reaction typically involves the coupling of an amine with an aryl halide, the boronic acid can be converted to the corresponding halide if needed, or explored in less common variations of the reaction. Given the presence of the chloro-substituent, this compound could potentially be used to first synthesize a biaryl system via Suzuki coupling, which is then followed by a Buchwald-Hartwig amination at a different site if the coupling partner contains an additional halide. For direct amination at the chloro-position of a derivative, robust catalytic systems are generally required.

General Experimental Protocol:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium precatalyst (1-5 mol%), a ligand (1.2-6 mol%), and a strong base (1.2-2.0 equiv.). Anhydrous, degassed solvent is added, and the vessel is sealed. The reaction mixture is then stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Table of Representative Buchwald-Hartwig Amination Conditions for Aryl Chlorides:
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)AmineYield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2)Toluene100-11012-24Primary/Secondary80-95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10018Anilines75-90
[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)K₂CO₃ (2.0)t-AmylOH11012Heterocyclic70-88

Note: The data in this table is derived from reactions with substrates analogous to derivatives of this compound. Optimization will be necessary.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Amine - Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent sealing Seal Reaction Vessel solvent->sealing heating Heat and Stir sealing->heating filtration Dilute and Filter through Celite heating->filtration concentration Concentrate Filtrate filtration->concentration purification Purify by Flash Chromatography concentration->purification product Pure Aryl Amine Product purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. To utilize this compound in this reaction, it would first need to be converted to the corresponding aryl halide (e.g., iodide or bromide) as boronic acids are not the typical coupling partners. The resulting halide can then be coupled with a terminal alkyne.

General Experimental Protocol (for the resulting Aryl Halide):

To a degassed solution of the aryl halide (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent), a palladium catalyst (1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) are added. The reaction is stirred under an inert atmosphere at room temperature or with heating until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then diluted with an organic solvent, washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Table of Representative Sonogashira Coupling Conditions for Aryl Chlorides:
Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)AlkyneYield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF6012Phenylacetylene70-90
Pd(OAc)₂ (1)CuI (2)DIPA (2.0)Toluene8016Alkyl alkynes65-85
PdCl₂(dppf) (3)CuI (5)Cs₂CO₃ (2.0)Dioxane10024Silylacetylenes60-80

Note: The data in this table is for aryl chloride substrates. The reactivity of the halide derived from this compound may vary.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Aryl Halide - Terminal Alkyne - Pd & Cu Catalysts - Base in Solvent degas Degas the Reaction Mixture reagents->degas heating Stir under Inert Atmosphere (Heat if needed) degas->heating extraction Aqueous Work-up (NH₄Cl, H₂O, Brine) heating->extraction drying Dry and Concentrate extraction->drying purification Purify by Flash Chromatography drying->purification product Pure Aryl Alkyne Product purification->product

Caption: General workflow for a Sonogashira cross-coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Similar to the Sonogashira coupling, this compound would typically be converted to a more reactive halide (iodide or bromide) for efficient Heck coupling.

General Experimental Protocol (for the resulting Aryl Halide):

A reaction vessel is charged with the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (1-5 mol%), a ligand (if necessary, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.2-2.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or toluene). The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash column chromatography or recrystallization.

Table of Representative Heck Coupling Conditions for Aryl Chlorides:
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)AlkeneYield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100-12012-24Styrene70-90
PdCl₂(PPh₃)₂ (3)-NaOAc (2.0)NMP13018Acrylates65-85
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.2)Dioxane10012Electron-rich olefins75-90

Note: The data in this table is for aryl chloride substrates. The reactivity of the halide derived from this compound may vary.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine: - Aryl Halide & Alkene - Catalyst & Ligand - Base in Solvent degas Degas the Reaction Mixture reagents->degas heating Heat under Inert Atmosphere degas->heating extraction Aqueous Work-up heating->extraction drying Dry and Concentrate extraction->drying purification Purify by Chromatography or Recrystallization drying->purification product Pure Substituted Alkene Product purification->product

Caption: General workflow for a Heck cross-coupling reaction.

5-Acetyl-2-chlorophenylboronic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – 5-Acetyl-2-chlorophenylboronic acid has emerged as a crucial synthetic building block for researchers and drug development professionals. Its unique structural features make it an ideal starting material for the synthesis of complex molecules, particularly in the development of targeted therapies such as PARP and kinase inhibitors. This document provides detailed application notes and experimental protocols for its use in organic synthesis, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction to this compound

This compound is an arylboronic acid derivative that serves as a versatile intermediate in the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in a wide range of biologically active molecules, including approved pharmaceuticals and compounds in clinical development.[1] The presence of the acetyl group provides a handle for further functionalization, while the chloro substituent can influence the electronic properties and metabolic stability of the final compound. The boronic acid moiety is the key functional group that enables participation in palladium-catalyzed cross-coupling reactions.[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3] It involves the reaction of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base.[3] This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and organohalides.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh this compound, aryl halide, palladium catalyst, and base Solvent Add degassed solvent (e.g., Dioxane/Water mixture) Reagents->Solvent InertAtmo Purge reaction vessel with inert gas (Argon or Nitrogen) Solvent->InertAtmo Heating Heat the reaction mixture (e.g., 90-110°C) InertAtmo->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench the reaction Monitoring->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry the organic layer (e.g., over Na2SO4 or MgSO4) Extraction->Drying Purification Purify the crude product (e.g., Column Chromatography) Drying->Purification

Figure 1. General workflow for a Suzuki-Miyaura coupling reaction.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5] Several approved PARP inhibitors feature a biaryl core structure, which can be efficiently synthesized via Suzuki-Miyaura coupling.

The following pathway illustrates the role of PARP-1 in DNA single-strand break repair and how PARP inhibitors can lead to synthetic lethality in BRCA-deficient cancer cells.

G cluster_pathway PARP-1 Mediated DNA Repair and Synthetic Lethality SSB Single-Strand Break (SSB) in DNA PARP1 PARP-1 Activation SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Repair DNA Repair and Cell Survival BER->Repair DSB Double-Strand Break (DSB) during Replication BER->DSB Replication Fork Collapse PARPi PARP Inhibitor (e.g., synthesized from This compound) PARPi->PARP1 HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR HR->Repair Apoptosis Apoptosis (Cell Death) HR->Apoptosis BRCA deficiency

Figure 2. PARP-1 signaling pathway and the mechanism of synthetic lethality.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl bromides.[]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if using Pd(OAc)₂, e.g., S-Phos, X-Phos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 10 mL).

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Table 1: Representative Suzuki-Miyaura Coupling Reactions and Yields

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285-95
24-BromobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O110880-90
32-BromopyridinePd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃Dioxane1001675-85
44-BromoisoquinolinePd(dppf)Cl₂ (3)K₂CO₃DME/H₂O901288

Yields are approximate and based on literature for similar reactions. Optimization may be required for specific substrates.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and proliferation.[] Many kinase inhibitors possess a core scaffold that can be assembled using the Suzuki-Miyaura reaction. This compound can be utilized to introduce a substituted phenyl ring into these scaffolds, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.[]

Table 2: Physicochemical and Spectral Data for a Representative Product

The following data is for the hypothetical product of the reaction between this compound and 4-bromoaniline.

PropertyData
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.71 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=2.0 Hz, 1H), 7.60 (dd, J=8.4, 2.0 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 7.35 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 3.90 (s, 2H, NH₂), 2.65 (s, 3H, COCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 197.5, 146.0, 140.1, 137.5, 134.0, 131.2, 130.5, 129.8, 128.0, 115.5, 26.8
Mass Spec (ESI+) m/z 262.06 [M+H]⁺

Note: This data is predicted and should be confirmed by experimental analysis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its utility in the construction of biaryl and heteroaryl scaffolds makes it particularly relevant to the field of drug discovery, especially for the development of targeted therapies such as PARP and kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to incorporate this valuable reagent into their synthetic strategies.

References

Application Notes and Protocols for Reactions Involving 5-Acetyl-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 5-Acetyl-2-chlorophenylboronic acid. This versatile building block is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The primary focus of these notes is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

This compound is a substituted arylboronic acid that serves as a key intermediate in the synthesis of biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a wide range of biologically active molecules, making this reagent highly relevant to drug discovery and development.[1] The presence of the acetyl group provides a handle for further functionalization, while the chloro substituent can influence the electronic properties and reactivity of the molecule. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, offers a powerful and efficient method for constructing C-C bonds with high functional group tolerance and generally mild reaction conditions.[2]

Key Applications

  • Synthesis of Pharmaceutical Intermediates: Phenylboronic acids are crucial intermediates in the pharmaceutical industry for the synthesis of a variety of therapeutic compounds.

  • Formation of Biaryl Scaffolds: The Suzuki-Miyaura coupling enables the efficient construction of biaryl structures, which are common cores in many drug candidates.

  • Development of Novel Organic Materials: The ability to create complex aromatic systems opens avenues for the synthesis of new organic materials with tailored electronic and photophysical properties.

Experimental Protocols

The following section details a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. A specific example with 4-bromoanisole is provided to illustrate the methodology.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane, Toluene, Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe. The solvent system is often a mixture, such as dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel, to yield the pure biaryl product.

Specific Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol details the synthesis of 5'-acetyl-2'-chloro-4-methoxybiphenyl.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterMolar Ratio / ValueNotes
This compound1.2 equiv.
4-Bromoanisole1.0 equiv.Limiting reagent
Pd(PPh₃)₄0.05 equiv. (5 mol%)Catalyst
K₃PO₄2.2 equiv.Base
Solvent1,4-Dioxane / Water (4:1)Degassed prior to use
Temperature90 °C
Reaction Time17 hoursMonitored by TLC

Procedure:

  • In a Schlenk flask, combine this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture to 90 °C and stir for 17 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Data Presentation:

Table 2: Expected Product and Yield

Product NameStructureExpected Yield
5'-acetyl-2'-chloro-4-methoxybiphenyl[Image of 5'-acetyl-2'-chloro-4-methoxybiphenyl structure]Moderate to good (e.g., ~81% based on similar reactions[3])

Table 3: Spectroscopic Data (Hypothetical)

AnalysisExpected Data
¹H NMR (CDCl₃)Peaks corresponding to aromatic protons of both rings, a singlet for the methoxy group protons, and a singlet for the acetyl group protons.
¹³C NMR (CDCl₃)Resonances for all carbon atoms, including the carbonyl carbon of the acetyl group.
Mass Spec. (ESI+)A peak corresponding to the molecular ion [M+H]⁺.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Aryl Halide - Catalyst - Base B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product R¹-R² PdII_boronate->Product ArylHalide R¹-X BoronicAcid R²-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

References

Application Notes and Protocols for Safe Handling of 5-Acetyl-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and disposal of 5-Acetyl-2-chlorophenylboronic acid. Adherence to these protocols is crucial to ensure personal safety and maintain the integrity of the chemical.

Product Information and Physical Data

ParameterValue/RecommendationSource
Appearance White to off-white crystalline solidGeneral knowledge of arylboronic acids[1]
Storage Temperature 2 - 8 °C, under inert gasGeneral recommendation for boronic acids
Moisture Sensitivity Sensitive to moistureGeneral property of boronic acids
Incompatibility Strong oxidizing agents, strong basesGeneral chemical incompatibility
Permissible Exposure Limits (PELs) Not established; treat as a hazardous substanceGeneral precaution

Hazard Identification and Personal Protective Equipment (PPE)

Arylboronic acids are generally considered less hazardous than many other organometallic reagents, but they still require careful handling.[1] Some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities.[2]

2.1. Hazard Statements (General for Arylboronic Acids):

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

2.2. Required Personal Protective Equipment (PPE):

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific experimental conditions.[3] The minimum required PPE includes:

  • Eye and Face Protection: Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards are mandatory.[3][4] A face shield should be worn over safety glasses when there is a significant risk of splashing.[4]

  • Skin Protection:

    • A lab coat must be worn and fully buttoned.[3] For handling larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or suit is recommended.[5][6]

    • Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling, consider double-gloving or using heavier-duty gloves.[3] Gloves should be inspected before use and changed immediately upon contamination.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]

  • Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory.[4][7]

Experimental Protocols

3.1. General Handling and Dispensing:

  • Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Have all necessary equipment, including secondary containment, readily available.

  • Weighing: To avoid generating dust, weigh the solid this compound in a fume hood. Use a draft shield on the balance if necessary.

  • Dispensing: Use a spatula or scoop to transfer the solid. Avoid scooping directly from the main stock bottle to prevent contamination. Transfer the required amount to a secondary container for weighing.

  • Inert Atmosphere: As boronic acids can be moisture-sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.

  • Cleanup: After handling, decontaminate the spatula and work surfaces. Wash hands thoroughly with soap and water.

3.2. Storage Protocol:

  • Container: Keep the container tightly closed to prevent moisture absorption.[8]

  • Location: Store in a cool, dry, and well-ventilated area.[8] Recommended storage temperature is between 2-8°C.

  • Incompatibilities: Store away from strong oxidizing agents and bases.[8]

3.3. Spill and Emergency Procedures:

  • Small Spills (Solid):

    • Evacuate the immediate area if necessary.

    • Wearing appropriate PPE, gently sweep or scoop up the spilled solid material, avoiding dust generation.[9]

    • Place the collected material into a labeled, sealed container for hazardous waste disposal.[9][10]

    • Clean the spill area with a damp cloth and then decontaminate with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Contact the institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spread of the spill if it is safe to do so.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

3.4. Waste Disposal Protocol:

  • Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal:

    • For small quantities, some local regulations may permit disposal down the drain with copious amounts of water after neutralization, but this requires explicit approval from local authorities and the institutional EHS office.[9][10][12]

    • Never dispose of boronic acid down the drain unless explicitly permitted by your local water authority.[10]

    • For larger quantities or contaminated material, disposal must be handled through a certified hazardous waste facility.[10] Contact your EHS department for specific procedures.

    • Do not mix boronic acid waste with other chemicals unless instructed by a qualified professional, as this can lead to dangerous reactions.[10]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe gather_materials 3. Gather Materials don_ppe->gather_materials weigh 4. Weigh Compound gather_materials->weigh transfer 5. Transfer to Reaction weigh->transfer cleanup 6. Clean Work Area & Equipment transfer->cleanup store Store Unused Material transfer->store Unused Reagent dispose Dispose of Waste transfer->dispose Contaminated Materials doff_ppe 7. Doff PPE cleanup->doff_ppe cleanup->dispose Cleaning Waste wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: Logical workflow for the safe handling of this compound.

References

Troubleshooting & Optimization

How to improve the yield of Suzuki reactions with 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Acetyl-2-chlorophenylboronic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges associated with this sterically hindered and electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound resulting in a low yield?

A1: Low yields with this compound are typically due to a combination of two main factors:

  • Steric Hindrance: The chlorine atom at the ortho-position to the boronic acid group can sterically impede key steps in the catalytic cycle, particularly transmetalation.[1]

  • Electronic Effects: The acetyl group is electron-withdrawing, which makes the boronic acid less nucleophilic. This can slow down the transmetalation step, a critical part of the reaction. Electron-deficient arylboronic acids are also more susceptible to side reactions.[2][3]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. This is a known issue for electron-deficient boronic acids.[2]

  • Catalyst Inactivation: Oxygen can cause catalyst decomposition and lead to the unwanted homocoupling of the boronic acid.[1]

Q2: What are the most effective palladium catalysts and ligands for coupling this challenging substrate?

A2: For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ may show low activity.[3] More robust systems are required. The most effective choices are typically bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands.[1] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[1]

  • Recommended Ligands: XPhos, SPhos, and RuPhos are highly effective for sterically demanding couplings.[1][4]

  • Recommended Palladium Sources: Pre-formed palladium precatalysts, such as those based on the ligands above (e.g., XPhos Pd G3), are often more active and reliable than generating the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1]

Q3: How can I minimize the protodeboronation of this compound?

A3: Protodeboronation is a significant yield-reducing side reaction. To minimize it, you can:

  • Use a Milder Base: Employing a weaker base or carefully controlling the stoichiometry can help. However, the base must be strong enough to activate the boronic acid for transmetalation.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or a diethanolamine adduct.[1][2] These "masked" reagents are more stable under basic reaction conditions and release the boronic acid slowly during the reaction.[2]

  • Use Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation. Using a carefully controlled biphasic system or anhydrous conditions with a strong base like K₃PO₄ can be effective.[5]

  • Increase Reaction Rate: Using a highly active catalyst system that promotes a fast cross-coupling can help the desired reaction outcompete the slower protodeboronation side reaction.[6]

Q4: What are the recommended bases and solvents for this reaction?

A4: The choice of base and solvent is critical for success.

  • Bases: A strong, non-nucleophilic base is generally preferred. Finely powdered potassium phosphate (K₃PO₄) is a common and effective choice.[1][5] Cesium carbonate (Cs₂CO₃) can also be very effective, particularly for difficult couplings.[7]

  • Solvents: Aprotic solvents are standard. A mixture of 1,4-dioxane and water is a robust system.[8] Toluene/water or THF/water are also frequently used.[3][9] For particularly challenging reactions where substrate solubility or reactivity is an issue, a solvent like N-methylpyrrolidone (NMP) in combination with specific cocatalysts has been shown to be effective.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: Low to No Product Formation

If you observe very little or no desired product, it often points to a fundamental issue with the reaction setup or catalyst activity.

Troubleshooting Workflow

G A Start: Low/No Yield B Check Catalyst & Ligand Activity A->B C Use a new batch of catalyst/ligand. Consider a more active system (e.g., Buchwald Precatalyst). B->C Inactive? D Verify Inert Atmosphere B->D Active J Problem Resolved C->J E Degas solvent thoroughly. Ensure positive N2/Ar pressure. D->E Oxygen Leak? F Assess Reagent Quality D->F Inert E->J G Confirm purity of aryl halide and boronic acid. Check base quality. F->G Degraded? H Optimize Reaction Conditions F->H Pure G->J I Increase temperature. Screen different bases/solvents (see Table 1). H->I I->J

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant Protodeboronation Observed

If you identify the product of protodeboronation (2-chloroacetophenone) as a major byproduct, the following steps should be taken.

Optimization Strategy

G cluster_0 Primary Strategies cluster_1 Secondary Adjustments A Convert Boronic Acid to Pinacol or MIDA Ester Result Improved Yield A->Result B Use a Highly Active Catalyst System (e.g., Pd(OAc)₂ / XPhos) D Lower Reaction Temperature B->D E Reduce Reaction Time B->E B->Result C Employ Anhydrous K₃PO₄ and Anhydrous Solvent C->Result D->Result E->Result Start High Protodeboronation Start->A Start->B Start->C

Caption: Strategy to minimize protodeboronation.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). Yields are illustrative based on literature for similar challenging substrates.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Expected Outcome
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100Low yield, significant side products.[3]
2Pd₂(dba)₃ (2)PPh₃ (8)K₃PO₄ (3)Toluene110Modest improvement, likely incomplete.
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (9:1)80Good yield, effective for electron-deficient partners.[3]
4XPhos Pd G3 (2)-K₃PO₄ (3)THF/H₂O (5:3)45-65High yield , fast reaction, good for unstable boronic acids.[6][9]
5Pd₂(dba)₃ (2.5)DavePhos (5)KOH (2.5)NMP (+CuI)90Excellent for electron-deficient partners, but requires cocatalyst.[10]

Experimental Protocols

Protocol 1: General Procedure for Optimized Suzuki Coupling

This protocol uses a Buchwald-type precatalyst, which is often effective for difficult substrates like this compound.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 5:3) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 65 °C). Stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Preparation of Diethanolamine Adduct for Improved Stability

If protodeboronation is a persistent issue, converting the boronic acid to a more stable adduct can significantly improve yields.[1]

  • Dissolution: In a small flask, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., toluene or THF).

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the boronic acid-diethanolamine adduct should form. The initial solid may dissolve completely before the adduct precipitates.

  • Isolation: Continue stirring the slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction (Protocol 1), typically with protic solvents.[1]

References

Identifying common side products in 5-Acetyl-2-chlorophenylboronic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-chlorophenylboronic acid in cross-coupling reactions. The content addresses common issues, with a focus on identifying and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions involving this compound?

A1: The most prevalent side products are a result of protodeboronation and homocoupling.[1][2][3] Protodeboronation leads to the formation of 1-(3-chlorophenyl)ethan-1-one, where the boronic acid group is replaced by a hydrogen atom.[4] Homocoupling results in the formation of a symmetric biaryl, 5,5'-diacetyl-2,2'-dichlorobiphenyl. The presence of oxygen can often promote the homocoupling side reaction.[2][3]

Q2: Why is this compound prone to these side reactions?

A2: The substitution pattern of this boronic acid contributes to its reactivity profile. The ortho-chloro substituent can sterically hinder the approach to the palladium catalyst, potentially slowing down the desired cross-coupling reaction and allowing side reactions to become more competitive.[5] Additionally, electron-withdrawing groups, such as the acetyl group, can influence the rate of protodeboronation.[6]

Q3: How can I minimize protodeboronation?

A3: Protodeboronation is often promoted by aqueous basic conditions.[4] To minimize this side reaction, consider the following strategies:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation.[1]

  • Anhydrous Conditions: Employing anhydrous solvents and reagents can limit the availability of a proton source.

  • Choice of Base: Using a milder base or a non-aqueous base may be beneficial. For substrates with base-labile functional groups, potassium fluoride (KF) can be an effective, albeit sometimes slower, alternative.[7]

  • Reaction Time: Minimizing the reaction time can reduce the exposure of the boronic acid to conditions that favor protodeboronation.

Q4: What are the best practices to avoid homocoupling of the boronic acid?

A4: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[2] To reduce the formation of the homocoupling byproduct, you should:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e-g., argon or nitrogen).[1][7]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst or a pre-catalyst that efficiently reduces to Pd(0) can minimize the amount of Pd(II) that can participate in homocoupling pathways.[1][2]

  • Ligand Selection: The choice of ligand can influence the stability of the palladium catalyst and reduce the likelihood of side reactions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired cross-coupled product. 1. Catalyst deactivation. 2. Inefficient oxidative addition of the aryl halide. 3. Competing side reactions (protodeboronation, homocoupling).1. Use a more robust ligand (e.g., Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes) to stabilize the catalyst.[1] 2. Increase the reaction temperature or switch to a more active catalyst system.[1] 3. Refer to the strategies outlined in the FAQs to minimize side reactions.
Significant amount of 1-(3-chlorophenyl)ethan-1-one detected. Protodeboronation of the starting boronic acid.Convert the boronic acid to its pinacol ester or trifluoroborate salt, which are generally more stable.[1] Use anhydrous conditions and carefully select the base.
Presence of a high-molecular-weight impurity, likely the homocoupling product. Incomplete degassing of the reaction mixture, leading to oxygen-mediated homocoupling.Ensure all reagents and solvents are thoroughly degassed. Use a Schlenk line or glovebox for the reaction setup. Start with a Pd(0) catalyst source.[2]
Reaction does not go to completion; starting materials remain. Insufficiently active catalyst system for the given substrates.Switch to a more electron-rich and bulky ligand to promote oxidative addition and transmetalation. Consider increasing the catalyst loading or the reaction temperature.
Formation of a black precipitate (palladium black). Catalyst decomposition.Use a more stable ligand, ensure strict anaerobic conditions, and avoid excessively high temperatures.[2]

Quantitative Data on Side Product Formation

While specific quantitative data for side products in reactions of this compound is not extensively reported in the literature, the following table provides representative yields for side products observed with structurally similar ortho-substituted and electron-deficient arylboronic acids under various conditions. This data can serve as a general guide for expected outcomes.

Arylboronic AcidCoupling PartnerConditionsDesired Product Yield (%)Protodeboronation Yield (%)Homocoupling Yield (%)
2-Chlorophenylboronic acid4-BromoanisolePd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C~70-80~5-15~5-10
3-Acetylphenylboronic acid4-IodotoluenePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C~85-95~2-5<5
2-Formylphenylboronic acid2-IodotoluenePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C5439Not Reported

Note: These are representative yields compiled from various sources and may not directly reflect the outcome with this compound. Actual yields will depend on the specific reaction conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Boronate Ar-B(OH)3- Ar-B(OH)2->Boronate Activation Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Oxidative Addition Base Base Base->Boronate Boronate->Ar-Pd(II)-Ar'(L2) Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Start This compound + Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Protodeboronation Protodeboronation (H+ source) Start->Protodeboronation Homocoupling Homocoupling (O2, Pd(II)) Start->Homocoupling Product Desired Biaryl Product Suzuki_Coupling->Product Side_Product_1 1-(3-chlorophenyl)ethan-1-one Protodeboronation->Side_Product_1 Side_Product_2 Symmetric Biaryl Homocoupling->Side_Product_2

Caption: Logical relationship of desired and side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Protodeboronation Protodeboronation Product Observed? Start->Check_Protodeboronation Check_Homocoupling Homocoupling Product Observed? Check_Protodeboronation->Check_Homocoupling No Solution_Protodeboronation Use Boronate Ester & Anhydrous Conditions Check_Protodeboronation->Solution_Protodeboronation Yes Check_Starting_Material Unreacted Starting Material? Check_Homocoupling->Check_Starting_Material No Solution_Homocoupling Degas Thoroughly & Use Pd(0) Source Check_Homocoupling->Solution_Homocoupling Yes Solution_Reactivity Increase Temperature & Use More Active Catalyst Check_Starting_Material->Solution_Reactivity Yes End Optimized Reaction Check_Starting_Material->End No Solution_Protodeboronation->End Solution_Homocoupling->End Solution_Reactivity->End

Caption: A troubleshooting workflow for optimizing reactions.

References

Technical Support Center: Purification of 5-Acetyl-2-chlorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Acetyl-2-chlorophenylboronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include:

  • Boroxines: These are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules. Their formation is an equilibrium process favored by anhydrous conditions.

  • Protodeboronation byproducts: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by acidic conditions or prolonged heating.[1][2]

  • Homocoupling products: Dimerization of the boronic acid, which can be catalyzed by palladium residues from preceding coupling reactions.[2]

  • Unreacted starting materials and reagents from the synthesis.

  • Oxidative degradation products: The boronic acid group can be oxidized to a hydroxyl group.[1]

Q2: Which purification method is generally recommended for this compound?

A2: The choice of purification method depends on the impurity profile and the scale of the experiment.

  • Recrystallization is often the most effective method for obtaining high-purity crystalline material.[3]

  • Acid-base extraction is a useful technique to separate the acidic boronic acid from neutral organic impurities.[1][4]

  • Column chromatography can be employed, but care must be taken as boronic acids can be sensitive to silica gel.[3][5]

Q3: Can I use standard silica gel for column chromatography of this compound?

A3: Standard silica gel can be problematic for boronic acids as its acidic nature can cause streaking, decomposition, or irreversible adsorption.[5] It is often recommended to use deactivated silica gel (e.g., treated with a base) or an alternative stationary phase like neutral alumina. Some researchers have reported success with silica gel chromatography by using eluents containing a small amount of a polar solvent like methanol or acetone.[3]

Q4: How can I convert boroxine impurities back to the desired boronic acid?

A4: Boroxine formation is a reversible process. To shift the equilibrium back to the boronic acid, you can introduce water into the purification process.[1] This can be achieved by:

  • Recrystallizing from a solvent system containing water.[1]

  • Washing an organic solution of the crude product with water or a slightly acidic aqueous solution.

Q5: What are the best storage conditions for purified this compound?

A5: To maintain the purity of your compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization. The compound is insoluble in the hot solvent, or the cooling rate is too fast.- Ensure the compound is fully dissolved at the solvent's boiling point. - Try a different solvent or a solvent mixture.[6] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. The compound is too soluble in the cold solvent. The volume of solvent used was excessive.- Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary for complete dissolution.
Product purity is still low after recrystallization. The chosen solvent does not effectively discriminate between the product and impurities.- Screen for a different recrystallization solvent.[7] - Perform a second recrystallization. - Consider a pre-purification step like an acid-base extraction to remove certain impurities.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Product is streaking on the column. The compound is interacting too strongly with the stationary phase. The compound is decomposing on the column.- Add a small amount of a polar modifier (e.g., methanol, acetic acid) to the eluent.[3] - Use a less acidic stationary phase like neutral alumina.[1] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography.[5]
Product is not eluting from the column. The eluent is not polar enough. The compound is irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. - Switch to a more polar solvent system. - If using silica gel, consider the possibility of irreversible binding and try an alternative stationary phase.
Co-elution of impurities with the product. The chosen eluent system does not provide adequate separation.- Optimize the solvent system by trying different solvent combinations and gradients. - Consider using a different stationary phase (e.g., reversed-phase C18).
Acid-Base Extraction Issues
Problem Possible Cause Suggested Solution
Formation of an emulsion during extraction. High concentration of solutes or vigorous shaking.- Add brine (saturated NaCl solution) to break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period.
Low recovery after precipitation from the aqueous layer. Incomplete precipitation. The compound has some solubility in the aqueous phase.- Ensure the pH is adjusted sufficiently to fully protonate the boronate salt. - Cool the aqueous solution in an ice bath to decrease solubility. - Back-extract the aqueous layer with a fresh portion of organic solvent after precipitation to recover any dissolved product.[8]
Product is contaminated with the neutral impurity. Incomplete separation of the organic and aqueous layers.- Perform multiple extractions with the basic solution to ensure all the boronic acid is transferred to the aqueous phase. - After separating the layers, wash the organic layer with a fresh portion of the aqueous base.

Data Presentation

The following table presents purification data for a related compound, p-chlorophenylboronic acid, which can serve as a starting point for the optimization of this compound purification.

Purification MethodStarting MaterialSolvent/EluentYieldPurity (HPLC)Reference
RecrystallizationCrude p-chlorophenylboronic acidWater93.0%99.8%[9]

Note: This data is for p-chlorophenylboronic acid and should be considered as an illustrative example. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Purification by Recrystallization (General Procedure)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol/water mixtures, ethyl acetate/hexanes) at room and elevated temperatures to find a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.[6]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product containing this compound and neutral impurities in an organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., sodium hydroxide). Shake the funnel, venting frequently. The boronic acid will deprotonate and move into the aqueous layer as its salt.[4][10] Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains the neutral impurities and can be discarded (or worked up separately if desired).

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH 1-2). The purified this compound should precipitate out of the solution.[11]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Purification_Troubleshooting_Workflow General Purification Troubleshooting Workflow start Crude this compound method_selection Select Purification Method start->method_selection recrystallization Recrystallization method_selection->recrystallization Solid acid_base_extraction Acid-Base Extraction method_selection->acid_base_extraction Mixture with neutral impurities chromatography Column Chromatography method_selection->chromatography Complex mixture purity_check Check Purity (e.g., HPLC, NMR) recrystallization->purity_check acid_base_extraction->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% troubleshoot Troubleshoot purity_check->troubleshoot Purity < 98% or other issues low_purity Low Purity troubleshoot->low_purity low_yield Low Yield troubleshoot->low_yield other_issues Other Issues (e.g., oiling out, streaking) troubleshoot->other_issues low_purity->method_selection Re-purify or try alternative method low_yield->method_selection Optimize conditions other_issues->method_selection Optimize conditions

Caption: A workflow for troubleshooting the purification of this compound.

Acid_Base_Extraction_Pathway Acid-Base Extraction Signaling Pathway start Crude Product in Organic Solvent (Boronic Acid + Neutral Impurities) add_base Add Aqueous Base (e.g., NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Less Dense aqueous_layer Aqueous Layer (Boronate Salt) separate_layers->aqueous_layer More Dense isolate_impurities Isolate Neutral Impurities organic_layer->isolate_impurities add_acid Add Aqueous Acid (e.g., HCl) aqueous_layer->add_acid precipitate Precipitation add_acid->precipitate pure_product Pure Boronic Acid (Solid) precipitate->pure_product

Caption: A logical diagram illustrating the acid-base extraction process for boronic acid purification.

References

Addressing stability issues of 5-Acetyl-2-chlorophenylboronic acid under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetyl-2-chlorophenylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during its use in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to help ensure the successful application of this reagent in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways, particularly under reaction conditions. The main concerns are protodeboronation (loss of the boronic acid group), and oxidation. It is also known to be sensitive to air and moisture, and can be hygroscopic.[1] The presence of both an electron-withdrawing acetyl group and a chloro substituent can influence its reactivity and stability.

Q2: How should this compound be properly stored?

A2: To maintain its quality, this compound should be stored under refrigerated conditions in a tightly sealed container.[1] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.[1]

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What could be the cause?

A3: Low yields in Suzuki-Miyaura coupling reactions involving this reagent are often attributed to its degradation under the reaction conditions. The basic conditions required for the reaction can promote protodeboronation, a competing side reaction that consumes the boronic acid.[2][3] Additionally, the palladium catalyst itself can sometimes catalyze the deboronation process.[3] The choice of base, solvent, and temperature can significantly impact the stability of the boronic acid.

Q4: Can I purify this compound if I suspect it has degraded?

A4: Purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other polymeric species upon dehydration.[4] Recrystallization from a suitable solvent, such as hot ethanol or water, can be an effective method for purification.[5] Another approach is to form a stable, crystalline adduct, for example with diethanolamine, which can be isolated and then the boronic acid can be regenerated.[5][6]

Troubleshooting Guide

This guide provides potential solutions to common problems encountered when using this compound.

Problem Potential Cause Suggested Solution
Low or no product yield in Suzuki-Miyaura coupling Degradation of the boronic acid via protodeboronation under basic conditions.- Use milder bases (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. - Perform the reaction at a lower temperature. - Use a pre-catalyst that forms the active catalytic species under milder conditions to minimize exposure of the boronic acid to harsh conditions.[2]
Oxidation of the boronic acid.- Degas all solvents and reagents thoroughly. - Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.
Inconsistent reaction outcomes Variable quality or degradation of the starting boronic acid.- Confirm the purity of the boronic acid before use (e.g., by NMR). - Store the reagent under recommended conditions (refrigerated, inert atmosphere). - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for storage and use.[4]
Formation of significant side products Homocoupling of the boronic acid.- Optimize the stoichiometry of the reactants. - Ensure slow addition of the base.
Protodeboronation leading to the formation of 2-chloroacetophenone.- Follow the recommendations for minimizing boronic acid degradation. - Use a solvent system that minimizes water content.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester for Enhanced Stability

This protocol describes the conversion of the potentially unstable boronic acid to its more stable neopentyl glycol boronic ester, which can be easily purified and stored.[4]

Materials:

  • This compound

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1 equivalent) and neopentyl glycol (1.1 equivalents).

  • Add a sufficient amount of toluene to dissolve the solids upon heating.

  • Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting solid is the this compound neopentyl glycol ester, which can be further purified by recrystallization if necessary.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Degradation

This protocol provides a set of reaction conditions optimized to minimize the degradation of this compound.

Materials:

  • Aryl halide (1 equivalent)

  • This compound (1.2 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • K₃PO₄ (2 equivalents)

  • Anhydrous solvent (e.g., THF/water mixture, 2:1)

  • Nitrogen or Argon source

  • Schlenk flask and magnetic stirrer

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound, palladium pre-catalyst, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Degradation Pathway of this compound

G A This compound B Protodeboronation A->B H+ / H₂O Base D Oxidation A->D O₂ F Anhydride Formation (Boroxine) A->F Dehydration C 2-Chloroacetophenone (Side Product) B->C E Phenolic Byproducts D->E G Trimeric Boroxine F->G

Caption: Potential degradation pathways for this compound.

Stabilization and Reaction Workflow

G cluster_storage Storage & Handling cluster_reaction Suzuki-Miyaura Coupling A This compound B Stable Boronate Ester (e.g., Pinacol Ester) A->B Esterification C Optimized Conditions: - Mild Base - Low Temperature - Inert Atmosphere A->C Direct Use (Higher Risk of Degradation) B->C Use in Reaction D Desired Biaryl Product C->D

Caption: Recommended workflow for stabilizing and using the boronic acid.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Acetyl-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Acetyl-2-chlorophenylboronic acid. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Troubleshooting Guide

Low yields or reaction failures in the Suzuki-Miyaura coupling of this compound, a sterically hindered and electronically deactivated substrate, can arise from several factors. This guide provides a systematic approach to identifying and resolving these issues.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive Catalyst: The Palladium(0) active species has not formed or has decomposed.[1] - Inefficient Oxidative Addition: The C-Cl bond of the aryl chloride is difficult to activate.[2] - Poor Transmetalation: The boronic acid is not efficiently transferring its organic group to the palladium center.- Use a pre-catalyst that readily forms the active Pd(0) species. - Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[3][4] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to enhance transmetalation.[3]
Significant Side Product Formation - Protodeboronation: Replacement of the boronic acid group with a hydrogen atom.[3] - Homocoupling: Self-coupling of the boronic acid or the aryl halide.[3]- Use anhydrous solvents and a milder base like K₃PO₄ or KF.[3] Consider converting the boronic acid to a more stable pinacol ester. - Thoroughly degas the reaction mixture to remove oxygen, which promotes homocoupling.[3]
Incomplete Consumption of Starting Material - Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to go to completion. - Low Reaction Temperature: The activation energy for the oxidative addition is not being overcome.- Increase the catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[3] - Gradually increase the reaction temperature, while monitoring for potential decomposition.[3]
Product Decomposition - Excessively High Temperature: The desired product may be unstable at the reaction temperature. - Prolonged Reaction Time: Extended heating can lead to degradation of the product.- Attempt the reaction at a lower temperature for a longer duration. - Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor outcomes in your Suzuki-Miyaura coupling reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Suzuki-Miyaura Coupling start Low Yield or No Product check_reagents Verify Reagent Quality and Purity start->check_reagents check_reagents->start Reagents Degraded check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal optimize_catalyst Optimize Catalyst and Ligand check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases optimize_catalyst->optimize_base Still Low Yield success High Yield Achieved optimize_catalyst->success Improvement optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent Still Low Yield optimize_base->success Improvement optimize_solvent->success Improvement

A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best initial catalyst and ligand choices for coupling this compound?

Due to the steric hindrance and the electron-withdrawing nature of the acetyl group, highly active catalyst systems are recommended. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands are often effective for coupling challenging aryl chlorides.[3][4]

Catalyst and Ligand Recommendations for Aryl Chlorides

Catalyst PrecursorLigandTypical Pd:Ligand RatioKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos1:2 to 1:4Excellent for sterically hindered and electron-rich/poor aryl chlorides.[5]
Pd(OAc)₂ or Pd₂(dba)₃XPhos1:2 to 1:4Broad applicability for various aryl chlorides.
PEPPSI™-IPrNoneN/AAir and moisture stable pre-catalyst, good for a wide range of substrates.
[Pd(IPr)(cinnamyl)Cl]NoneN/AHighly active pre-catalyst for challenging couplings.

Q2: How does the choice of base affect the reaction?

The base plays a critical role in the transmetalation step. For challenging couplings of aryl chlorides, stronger bases are often required. However, a very strong base can promote side reactions like protodeboronation. A screening of bases is often necessary.

Commonly Used Bases

BaseStrengthTypical SolventsComments
K₃PO₄StrongDioxane, Toluene, THFOften a good first choice for difficult couplings.[3]
Cs₂CO₃StrongDioxane, DMF, TolueneHighly effective but more expensive.
K₂CO₃ModerateAqueous mixtures (Dioxane/H₂O, Toluene/H₂O)A standard choice for many Suzuki couplings.
KFMildAnhydrous solventsCan be effective in minimizing protodeboronation.[3]

Q3: What is protodeboronation and how can I minimize it?

Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[3] This is often promoted by the presence of water and a strong base. To minimize it:

  • Use anhydrous solvents.

  • Employ a milder base such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).[3]

  • Consider converting the boronic acid to a more stable derivative, like a pinacol ester.

Q4: What is the significance of the Pd:Ligand ratio?

The ratio of palladium to ligand is crucial for catalyst activity and stability. For monodentate phosphine ligands like SPhos or XPhos, a Pd:ligand ratio of 1:2 to 1:4 is commonly used to ensure the formation of the active monoligated palladium species and to prevent catalyst decomposition.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

This is a generalized procedure and should be optimized for the specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide coupling partner (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, aryl halide, base, palladium pre-catalyst, and ligand.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr ArBOH Ar'B(OH)2 + Base ArBOH->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

The key steps of the Suzuki-Miyaura catalytic cycle.

Decision Tree for Reaction Optimization

This diagram provides a logical decision-making process for selecting key reaction parameters.

OptimizationDecisionTree Decision Tree for Optimizing Suzuki Coupling start Starting Point: Aryl Chloride Coupling catalyst_choice Choose Catalyst System start->catalyst_choice base_choice Select Base catalyst_choice->base_choice catalyst_node Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands catalyst_choice->catalyst_node solvent_choice Select Solvent base_choice->solvent_choice base_node Start with K3PO4 or Cs2CO3. Screen others if necessary. base_choice->base_node low_yield Low Yield? solvent_choice->low_yield solvent_node Use Anhydrous Dioxane or Toluene. solvent_choice->solvent_node troubleshoot Troubleshoot Side Reactions low_yield->troubleshoot Yes success Optimized Reaction low_yield->success No troubleshoot->catalyst_choice Re-optimize

References

Overcoming challenges in the large-scale synthesis of 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-Acetyl-2-chlorophenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Q1: My Grignard reaction to form the arylmagnesium intermediate is not initiating or is very sluggish. What are the possible causes and solutions?

A: Failure to initiate a Grignard reaction is a common issue, especially on a large scale. Several factors could be responsible:

  • Wet Glassware or Solvents: Magnesium is highly reactive with water. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous.

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.

    • Activation: Try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-crushed magnesium turnings to activate the surface. Sonication can also be effective.

  • Starting Material Purity: Impurities in the starting halide (e.g., 1-bromo-4-chloro-2-(1,3-dioxolan-2-yl)benzene) can inhibit the reaction. Ensure the starting material is pure and dry.

  • Low Temperature: While the reaction is exothermic, some initial heating may be required to overcome the activation energy. A gentle warming with a heat gun on a small spot of the flask can help initiate the reaction. Once started, it should be self-sustaining and may require cooling.

Q2: I am observing a low yield of the boronic acid after the reaction with the borate ester and subsequent hydrolysis. What could be the reasons?

A: Low yields can stem from several stages of the synthesis. Consider the following:

  • Incomplete Grignard Formation: As addressed in Q1, if the Grignard reagent formation is incomplete, the subsequent steps will naturally have a lower yield.

  • Side Reactions of the Grignard Reagent: The Grignard reagent is a strong base and can be consumed by any acidic protons present. Ensure all reagents and the reaction atmosphere are strictly anhydrous.

  • Inefficient Borylation: The reaction with the trialkyl borate (e.g., triisopropyl borate) is highly exothermic and should be performed at low temperatures (typically -78 °C) to prevent the formation of byproducts from the addition of more than one Grignard reagent to the borate.

  • Hydrolysis Issues: The hydrolysis of the boronate ester to the boronic acid needs to be carefully controlled.

    • Incomplete Hydrolysis: Insufficiently acidic conditions or short reaction times can lead to incomplete hydrolysis.

    • Product Degradation: Prolonged exposure to strong acids can lead to protodeboronation, where the boronic acid group is cleaved from the aromatic ring.

  • Formation of Boroxine: During workup and isolation, the boronic acid can dehydrate to form a cyclic anhydride called a boroxine. This can complicate purification and reduce the isolated yield of the monomeric boronic acid. To mitigate this, avoid excessive heating during solvent removal and consider recrystallization from a water/organic solvent mixture to re-hydrolyze the boroxine.

Q3: The purity of my final product is low, and I am having difficulty with purification. What are the likely impurities and how can I remove them?

A: Common impurities in the synthesis of arylboronic acids include:

  • De-boronated Starting Material: This arises from the protonation of the Grignard reagent during workup.

  • Boroxine: The cyclic trimer of the boronic acid.

  • Unreacted Starting Halide: If the Grignard reaction was incomplete.

  • Phenolic Byproducts: Formed from the oxidation of the Grignard reagent.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying boronic acids. A mixed solvent system, such as water/ethanol or toluene/heptane, can be effective. Recrystallization from water can also help to convert any boroxine back to the desired boronic acid.

  • Slurry Wash: Slurrying the crude product in a non-polar solvent like hexane or pentane can help remove non-polar impurities.

  • pH-Controlled Extraction: Boronic acids are weakly acidic. An extractive workup where the product is partitioned into a basic aqueous phase, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure boronic acid can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q: Why is it necessary to protect the acetyl group before the borylation step?

A: The acetyl group contains an electrophilic carbonyl carbon. Organometallic reagents like Grignard reagents and organolithiums are strong nucleophiles. If the acetyl group is not protected, the organometallic intermediate will react with the carbonyl group of another molecule, leading to a complex mixture of byproducts and a low yield of the desired boronic acid. Ketal protection, for example with ethylene glycol, converts the carbonyl into a non-reactive functional group that is stable to the conditions of the Grignard reaction and borylation.

Q: What is the typical yield and purity I should expect for the large-scale synthesis of this compound?

Q: What are the critical safety precautions for this synthesis?

A: The large-scale synthesis of this compound involves several hazards:

  • Grignard Reagent Formation: This is a highly exothermic reaction and can be difficult to control on a large scale. Proper cooling and slow addition of the halide are crucial. The reaction is also highly sensitive to air and moisture, requiring an inert atmosphere.

  • Flammable Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides. Always use in a well-ventilated area, away from ignition sources, and test for peroxides before use.

  • Organolithium Reagents (if used): These are pyrophoric and will ignite on contact with air. They must be handled under a strict inert atmosphere.

  • Boron-Containing Reagents: Trialkyl borates are flammable and can be irritating. Boronic acids themselves can be eye and skin irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound. Note that these are representative values and may require optimization for a specific scale and equipment.

ParameterKetal ProtectionGrignard Formation & BorylationDeprotection & Purification
Key Reagents 1-(3-Bromo-4-chlorophenyl)ethanone, Ethylene glycol, p-Toluenesulfonic acid2-(3-Bromo-4-chlorophenyl)-2-methyl-1,3-dioxolane, Mg turnings, Triisopropyl borateCrude boronate ester, Aqueous HCl
Solvent TolueneAnhydrous THFToluene / Water
Temperature Reflux (Dean-Stark)Initiation: RT to 40°C, Borylation: -78°C50-60°C
Reaction Time 4-6 hoursGrignard: 2-3 hours, Borylation: 1-2 hours2-4 hours
Typical Yield >95%70-85% (crude)>90% (purification step)
Purity (after step) >98%Crude>98%

Experimental Protocols

Protocol 1: Ketal Protection of 1-(3-Bromo-4-chlorophenyl)ethanone

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(3-bromo-4-chlorophenyl)ethanone (1.0 eq), toluene (approx. 2 mL per gram of starting material), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ketal-protected product, which can often be used in the next step without further purification.

Protocol 2: Grignard Formation, Borylation, and Hydrolysis

  • Under an inert atmosphere (N2 or Ar), place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Add a small amount of anhydrous THF and a crystal of iodine to activate the magnesium.

  • Dissolve the ketal-protected halide from Protocol 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the prepared Grignard reagent to the cold borate solution via a cannula. Maintain the temperature below -70 °C during the addition.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (2M) until the pH is acidic (pH ~1-2).

  • Stir the mixture vigorously for 2-4 hours to ensure complete hydrolysis of the boronate ester and deprotection of the ketal.

  • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture (e.g., toluene/heptane or water/ethanol).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Ketal Protection cluster_borylation Step 2: Grignard & Borylation cluster_deprotection Step 3: Deprotection & Purification A 1-(3-Bromo-4-chlorophenyl)ethanone B 2-(3-Bromo-4-chlorophenyl)- 2-methyl-1,3-dioxolane A->B Ethylene Glycol, p-TSA C Grignard Reagent B->C Mg, Anhydrous THF D Boronate Ester C->D 1. Triisopropyl borate, -78°C 2. H3O+ Workup E Crude Product D->E Aqueous HCl F Pure this compound E->F Recrystallization

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_solutions Potential Solutions Start Low Yield or Purity Issue Yield_Check Check Stage of Low Yield Start->Yield_Check Purity_Check Identify Impurities (TLC, NMR, LC-MS) Start->Purity_Check Grignard_Formation Incomplete Grignard Formation? Yield_Check->Grignard_Formation Grignard Step Borylation_Issue Inefficient Borylation? Yield_Check->Borylation_Issue Borylation Step Hydrolysis_Problem Hydrolysis/Workup Problem? Yield_Check->Hydrolysis_Problem Workup Step Activate_Mg Activate Mg (Iodine, Heat) Grignard_Formation->Activate_Mg Anhydrous Ensure Anhydrous Conditions Grignard_Formation->Anhydrous Low_Temp Maintain Low Temp (-78°C) for Borylation Borylation_Issue->Low_Temp Control_pH Control pH during Hydrolysis Hydrolysis_Problem->Control_pH Deboronated Protodeboronation? Purity_Check->Deboronated Impurity ID Boroxine_Impurity Boroxine Formation? Purity_Check->Boroxine_Impurity Impurity ID Starting_Material Unreacted Starting Material? Purity_Check->Starting_Material Impurity ID Deboronated->Control_pH Recrystallize Recrystallize from Water/Organic Mix Boroxine_Impurity->Recrystallize pH_Extraction Perform pH-Controlled Extraction Starting_Material->pH_Extraction

Troubleshooting guide for failed cross-coupling reactions with 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during cross-coupling reactions involving 5-Acetyl-2-chlorophenylboronic acid. The advice is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound results in low to no yield. What are the primary factors to investigate?

A1: Failure in Suzuki-Miyaura coupling reactions, especially with challenging substrates like this compound, can often be traced back to a few critical parameters. This particular boronic acid is electron-deficient due to the acetyl group and features an ortho-chloro substituent, which can present steric challenges. Additionally, if your coupling partner is an aryl chloride, the reaction is inherently more demanding due to the strength of the C-Cl bond.[1][2]

Initial troubleshooting should focus on the following areas:

  • Catalyst Activity and Choice : The active Pd(0) species is crucial for the catalytic cycle to begin.[3] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction. The catalyst or ligand may have degraded. Using air-stable precatalysts, such as Buchwald G3 or G4 types, can provide more consistent results.[3][4]

  • Oxygen Contamination : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[3] Oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[3][5] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3][6]

  • Reagent Purity and Stability : Verify the purity of your starting materials. Boronic acids can degrade over time, and impurities in the aryl halide can inhibit the catalyst.[3]

  • Base and Solvent System : The choice of base and solvent is highly interdependent and crucial for success. The base must be adequate to form the reactive boronate species but not so strong as to cause degradation.[3][7] Ensure anhydrous bases are finely powdered and dry. For biphasic reactions, vigorous stirring is essential.[3]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-deficient boronic acids.[8][9] The acetyl group on your substrate makes it more susceptible to this pathway.

To mitigate protodeboronation, consider these strategies:

  • Use a Milder Base : Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Switching from strong bases like NaOH to weaker inorganic bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be effective.[3]

  • Anhydrous Conditions : Water is the primary proton source for this side reaction. Employing anhydrous solvents and bases can significantly reduce the extent of protodeboronation.[3]

  • Protect the Boronic Acid : Converting the boronic acid to a more stable derivative, such as a pinacol ester, trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from degradation.[2][10] These derivatives often exhibit greater stability and can release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.[10]

Q3: Homocoupling of the boronic acid is a major side product. What causes this and how can it be prevented?

A3: The formation of a biaryl product from the self-coupling of this compound is known as homocoupling. This side reaction is primarily promoted by the presence of oxygen and can also be influenced by the palladium source.[3][5]

To prevent homocoupling:

  • Ensure Thorough Degassing : Rigorously degas all solvents and reagents. The "freeze-pump-thaw" method (three cycles) is highly effective. Sparging with an inert gas is another option, though potentially less efficient.[6] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[5]

  • Use a Pd(0) Source or Efficient Precatalyst : Homocoupling can be more prevalent when using Pd(II) precatalysts that are not efficiently reduced to the active Pd(0) species.[5] Starting with a Pd(0) source like Pd(PPh₃)₄ or using a highly efficient precatalyst system (e.g., a Buchwald precatalyst) can minimize the concentration of Pd(II) species that may promote this side reaction.[4]

Q4: The reaction is very sluggish, even after extended reaction times and increased temperature. How can I increase the reaction rate?

A4: Sluggish reactions are common when using less reactive coupling partners like aryl chlorides or sterically hindered substrates.[1][11]

  • Switch to a More Active Catalyst System : Standard catalysts like Pd(PPh₃)₄ may have insufficient activity. For challenging substrates, especially aryl chlorides, catalyst systems using bulky, electron-rich phosphine ligands are required to facilitate the slow oxidative addition step.[5][11] Consider ligands such as SPhos, XPhos, or P(t-Bu)₃.[1][7][12]

  • Increase Catalyst Loading : If you suspect catalyst decomposition or low activity, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can improve conversion.[4]

  • Elevate the Reaction Temperature : Higher temperatures can overcome the activation energy barrier, particularly for the oxidative addition of aryl chlorides.[5][6] Monitor for potential degradation of starting materials or products at elevated temperatures.

  • Optimize Base and Solvent : A systematic screening of different bases and solvent systems can reveal a more effective combination for your specific substrates.

Data Presentation

Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd₂(dba)₃ / XPhos Buchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[12]Air-sensitive, higher cost.[12]1-2
Pd(OAc)₂ / SPhos Buchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[12]Air-sensitive, higher cost.[12]1-2
PdCl₂(dppf) Diphosphine complexGood for a range of substrates, relatively air-stable.May be less active than Buchwald-type systems for aryl chlorides.[12]2-3
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)Readily available and well-understood.Often shows lower activity for challenging substrates like aryl chlorides; may require higher temperatures.[12]2-5
Table 2: Comparison of Common Bases and Solvents
BaseRecommended Solvent(s)Characteristics & Use Cases
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THFA strong base, often effective for difficult couplings, including those with aryl chlorides.[3][5]
Cs₂CO₃ Dioxane, THF, TolueneA strong and highly soluble base, often used when other bases fail.[4][13]
K₂CO₃ Dioxane/H₂O, EthanolA moderately strong base, can be a good starting point.
KF Anhydrous THF, DioxaneA milder base, particularly useful for minimizing protodeboronation.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates and coupling partners.

Reagents & Equipment:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equivalents)[5]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)[3]

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation : To the oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the finely powdered base (2.0–3.0 equiv.).[3]

  • Inert Atmosphere : Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[5]

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%).[3]

  • Solvent Addition : Add the degassed solvent system via syringe.[3]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]

  • Monitoring : Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.[3][5]

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents 1. Check Reagents & Conditions - Purity of Starting Materials? - Solvents Degassed? - Inert Atmosphere Maintained? start->check_reagents check_catalyst 2. Evaluate Catalyst System - Catalyst/Ligand Active? - Appropriate Ligand for Substrate? check_reagents->check_catalyst side_reactions 3. Analyze for Side Reactions - Protodeboronation? - Homocoupling? check_catalyst->side_reactions optimize 4. Re-run with Optimization side_reactions->optimize optimize->check_reagents If still failing success Successful Coupling optimize->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 boronate R²-B(OR)₃⁻ (from Boronic Acid + Base) boronate->transmetalation re Reductive Elimination pd2_complex2->re re->pd0  Regeneration product R¹-R² (Desired Product) re->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Decision Tree for Mitigating Side Reactions

Side_Reactions_Tree start Major Side Product Observed is_protodeboronation Is it Protodeboronation (Ar-H instead of Ar-Ar')? start->is_protodeboronation is_homocoupling Is it Homocoupling (Ar-Ar)? start->is_homocoupling action_proto Use Milder Base (KF) Use Anhydrous Conditions Convert to Pinacol/MIDA Ester is_protodeboronation->action_proto Yes action_homo Ensure Thorough Degassing Use Pd(0) Source or Efficient Precatalyst is_homocoupling->action_homo Yes

Caption: A decision tree for addressing common cross-coupling side reactions.

References

The effect of different bases on the reactivity of 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-chlorophenylboronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound has a low or no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of key parameters is crucial. Start by assessing the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Many palladium precatalysts are sensitive to air and moisture.[1] Consider using a fresh batch or a more robust, air-stable precatalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen. Solvents must be thoroughly degassed before use.[1]

  • Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, forming anhydrides or undergoing protodeboronation.[1][2]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong that it causes degradation of your starting materials or the desired product.[1]

Q2: I am observing significant protodeboronation of my this compound. How can I prevent this?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly when using strong bases in the presence of water.[1] To minimize this:

  • Use a Milder Base: Strong bases like sodium hydroxide (NaOH) can accelerate protodeboronation.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (dry) solvents and bases can significantly reduce its occurrence.[1] Ensure your base is finely powdered and dried before use.[1]

  • Protect the Boronic Acid: In challenging cases, the boronic acid can be converted into a more stable diethanolamine adduct. These adducts are often crystalline, air-stable solids that can be used directly in Suzuki couplings, particularly with protic solvents.[4]

Q3: Can the acetyl group on the phenyl ring participate in side reactions?

A3: Yes, the acetyl group is a potential site for side reactions, especially under strongly basic conditions. Aldol-type condensation reactions or other base-mediated transformations can occur, leading to impurities and reduced yield. If you suspect such side reactions, using a milder base (e.g., KF, K₂CO₃) and lower reaction temperatures is advisable.[3][5]

Q4: How does the choice of base impact the reaction rate and outcome?

A4: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction.[6] It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.[5]

  • Strong Bases (e.g., K₃PO₄, Cs₂CO₃, NaOH): These generally lead to faster reaction rates but increase the risk of side reactions like protodeboronation and degradation of base-sensitive functional groups.[1]

  • Moderate Bases (e.g., K₂CO₃): These offer a good balance between reactivity and selectivity and are widely used.

  • Weak Bases (e.g., KF): Potassium fluoride is particularly useful for substrates with base-labile groups (like esters) as it can effect the necessary activation without causing cleavage.[3][5] However, reactions with KF may be slower.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction / Low Conversion 1. Inactive Catalyst2. Oxygen Contamination3. Insufficient Base Strength4. Poor Reagent Solubility1. Use a fresh catalyst or a more robust precatalyst (e.g., a palladacycle).[1]2. Ensure the system is under an inert atmosphere (Ar/N₂) and use properly degassed solvents.[1]3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Change the solvent system. A combination like Dioxane/H₂O or Toluene/EtOH can improve solubility.[3] Ensure vigorous stirring for biphasic systems.[1]
Protodeboronation of Boronic Acid 1. Base is too strong2. Presence of water (proton source)1. Use a milder base such as K₂CO₃ or KF.[1]2. Switch to anhydrous conditions. Use dry solvents and finely powdered, dry base.[1]
Formation of Homocoupled Product (Biaryl of Boronic Acid) 1. Oxygen in the reaction mixture2. Catalyst degradation1. Improve degassing of the solvent and ensure a robust inert atmosphere.[1]2. Use a more stable ligand or precatalyst. Check the catalyst loading.
Degradation of Starting Material or Product 1. Base is too strong for functional groups present (e.g., acetyl group)2. Reaction temperature is too high1. Switch to a milder base like KF or K₂CO₃.[3][5]2. Reduce the reaction temperature and monitor for a longer duration.

Data Summary: Effect of Base on Suzuki-Miyaura Coupling

The optimal base for a given Suzuki-Miyaura coupling is substrate-dependent and often requires empirical screening. The table below summarizes the general characteristics of commonly used bases.

Base Typical Strength Common Solvents Advantages Potential Issues
K₃PO₄ StrongToluene, Dioxane, THFEffective for less reactive chlorides; often provides high yields.Can promote protodeboronation and other side reactions with sensitive substrates.[1]
Cs₂CO₃ StrongDioxane, DMF, TolueneHighly effective, often used for difficult couplings.Expensive; can be too harsh for delicate functional groups.
K₂CO₃ ModerateDioxane/H₂O, Toluene/EtOH/H₂OGood balance of reactivity and selectivity; widely applicable and cost-effective.May be too weak for challenging substrates like aryl chlorides.
KF WeakToluene, Dioxane, THFIdeal for substrates with base-sensitive functional groups (e.g., esters).[3][5]Reactions can be significantly slower.[3]
NaOH / Ba(OH)₂ Strong (Aqueous)Toluene/H₂O, Dioxane/H₂OInexpensive and effective.High risk of protodeboronation and other aqueous side reactions.[1]

Experimental Protocols & Visualizations

Standard Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equivalents), the desired aryl halide (1.0 - 1.2 equivalents), and the base (2.0 - 3.0 equivalents, e.g., K₂CO₃).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

G A 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) B 2. Establish Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Reaction Workup (Quench, Extract, Dry) F->G H 8. Purify Product (Column Chromatography) G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

Use this guide to diagnose and resolve common issues during the reaction.

G Start Low or No Product Yield Check1 Initial Checks: - Catalyst Activity - Inert Atmosphere - Reagent Purity Start->Check1 Decision1 Significant Protodeboronation? Check1->Decision1 Action1a Use Milder Base (K₂CO₃, KF) or Anhydrous Conditions Decision1->Action1a Yes Decision2 Starting Material Degradation? Decision1->Decision2 No End Reaction Optimized Action1a->End Action2a Use Milder Base (KF) and/or Lower Temperature Decision2->Action2a Yes Decision3 Poor Reagent Solubility? Decision2->Decision3 No Action2a->End Action3a Change Solvent System (e.g., Toluene/EtOH, DMF) Decision3->Action3a Yes Action4 Still Low Yield: Try Stronger Base (K₃PO₄) or Different Ligand Decision3->Action4 No Action3a->End Action4->End

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

Temperature and reaction time optimization for 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 5-Acetyl-2-chlorophenylboronic acid in chemical synthesis. Below you will find troubleshooting guides and frequently asked questions to assist in optimizing reaction conditions and resolving common experimental issues.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated.- Use a pre-formed Pd(0) source (e.g., Pd(PPh3)4) or a modern pre-catalyst. - Ensure phosphine ligands are fresh and stored under an inert atmosphere.[1] - If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.[1]
Degraded Boronic Acid: this compound may have degraded due to improper storage or handling.- Store the boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C for long-term storage).[1] - Consider using a more stable derivative like a pinacol ester or a trifluoroborate salt, which can release the boronic acid in situ.[1][2]
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, or reaction time may not be ideal.- Screen a variety of bases (e.g., K3PO4, Cs2CO3, K2CO3).[3] - Ensure solvents are anhydrous and degassed. Common choices include dioxane, THF, and toluene, often with a small amount of water.[1] - Gradually increase the reaction temperature, as many Suzuki couplings require heating to proceed efficiently.[1]
Significant Side Products Protodeboronation: Cleavage of the carbon-boron bond by a proton source.- Use milder reaction conditions (lower temperature, weaker base).[1] - Employ anhydrous solvents to minimize water, a common proton source.[2] - Use a more stable boronic acid derivative like a MIDA boronate or trifluoroborate salt.[2][4]
Homocoupling: Coupling of two boronic acid molecules.- Thoroughly deoxygenate the reaction mixture, as oxygen can promote homocoupling.[2] - Use a Pd(0) catalyst source to avoid the reduction step that can consume the boronic acid.[1]
Inconsistent Results Formation of Boroxine: Boronic acids can dehydrate to form cyclic trimers (boroxines), affecting stoichiometry.- While often in equilibrium with the boronic acid in the reaction mixture, if solubility or reactivity issues are suspected, adding a controlled amount of water can shift the equilibrium back to the boronic acid.[2]
Variable Reagent Quality: Inconsistent purity of starting materials, solvents, or catalyst.- Use reagents from reputable suppliers and assess purity if in doubt. - Ensure solvents are of the appropriate grade and are properly dried and degassed.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound, like many boronic acids, can be sensitive to air and moisture. It should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term stability, it is recommended to store it in a freezer at temperatures of -20°C or below.[1]

Q2: My this compound appears clumpy or sticky. Can I still use it?

A2: Boronic acids have a tendency to form cyclic trimers called boroxines through dehydration, which can make the material appear oily or sticky.[1] In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[1] However, significant degradation can impact the stoichiometry and yield of your reaction, so it is advisable to assess the purity if you have concerns.

Q3: What are the most common reasons for a failed Suzuki-Miyaura coupling reaction with this compound?

A3: The most frequent causes of failure include:

  • Poor quality or degraded boronic acid: This leads to a lower effective concentration of the active reagent.[1]

  • Ineffective catalyst system: The choice of palladium precursor and ligand is critical and often substrate-dependent.[1]

  • Suboptimal reaction conditions: An incorrect base, solvent, temperature, or reaction time can significantly reduce the yield.[1]

  • Presence of oxygen: Oxygen can deactivate the palladium catalyst and lead to undesirable side reactions like homocoupling.[1]

  • Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction that consumes the boronic acid.[1]

Q4: Can I purify my product from unreacted boronic acid?

A4: Yes, there are standard workup procedures to remove unreacted boronic acid. One common method is to perform an aqueous workup with a base, such as sodium hydroxide. This converts the acidic boronic acid into its highly water-soluble boronate salt, which can then be separated from the desired product in the organic layer.[2]

Experimental Protocols

While optimal conditions for this compound must be determined empirically, the following provides a general starting protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K3PO4, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh3)4, 0.05 equivalents) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow General Suzuki-Miyaura Coupling Workflow reagents Combine Aryl Halide, This compound, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup reaction->workup purification Purify Product (Chromatography) workup->purification

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Suzuki Coupling start Low or No Product check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Base) start->check_conditions degraded_reagents Degraded Reagents? check_reagents->degraded_reagents suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions degraded_reagents->check_conditions No replace_reagents Use Fresh Reagents/ Consider Boronic Ester degraded_reagents->replace_reagents Yes optimize_temp Screen Temperatures suboptimal_conditions->optimize_temp Yes optimize_base Screen Bases suboptimal_conditions->optimize_base Yes optimize_catalyst Screen Catalysts/Ligands suboptimal_conditions->optimize_catalyst Yes success Improved Yield replace_reagents->success optimize_temp->success optimize_base->success optimize_catalyst->success

Caption: Decision tree for troubleshooting low-yielding reactions.

References

Managing and removing impurities from 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and removing impurities from 5-Acetyl-2-chlorophenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification and handling of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction- Formation of boronic anhydride (boroxine)- Presence of starting materials- Generation of homocoupling byproducts- Optimize reaction conditions (time, temperature, stoichiometry)- Convert the boroxine back to the boronic acid by stirring with a suitable solvent and a small amount of water.- Purify via recrystallization or chromatography.- Employ an acid-base extraction workup.
Product is an intractable oil or difficult to crystallize - Presence of residual solvent- Formation of oligomeric species- High impurity levels- Dry the product under high vacuum.- Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification.- Consider conversion to a more crystalline derivative (e.g., pinacol ester or trifluoroborate salt) for purification, followed by deprotection.
Inconsistent analytical data (e.g., NMR, LC-MS) - Degradation of the compound (deboronation)- Presence of boroxine in varying amounts- Store the compound under an inert atmosphere at low temperature.- For NMR analysis, ensure the use of anhydrous solvents. The presence of water can affect the equilibrium between the acid and the boroxine.- Analyze samples promptly after preparation.
Poor performance in downstream reactions (e.g., Suzuki coupling) - Presence of inorganic salts- Boroxine formation- Degradation of the boronic acid- Wash the crude product with water to remove inorganic salts.- Ensure the boronic acid is fully converted from its boroxine form before use.- Use freshly purified material for best results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: While a specific impurity profile is highly dependent on the synthetic route, common impurities in arylboronic acids include:

  • Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. They are often in equilibrium with the monomeric acid form.

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Homocoupling Products: Biaryl species formed from the coupling of two aryl groups from the starting material.

  • Deboronated Product: The corresponding acetophenone (1-(3-chloro-4-hydroxyphenyl)ethan-1-one) resulting from protodeboronation.

  • Inorganic Salts: Residual salts from the workup procedure.

Q2: How can I remove boroxine impurities?

A2: Boroxines are in equilibrium with the boronic acid in the presence of water. To convert the boroxine back to the desired boronic acid, you can stir the solid material with a solvent system containing a small amount of water, followed by drying. For analytical purposes, dissolving the sample in a protic solvent like methanol and then evaporating the solvent can help break up the trimer.

Q3: My this compound is degrading. How can I improve its stability?

A3: Boronic acids can be susceptible to oxidative degradation and protodeboronation. To enhance stability:

  • Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Minimize exposure to air and moisture.

  • Derivative Formation: For long-term storage or for use in reactions sensitive to free boronic acids, consider converting it to a more stable boronate ester, such as a pinacol ester.

Q4: Is column chromatography a suitable purification method for this compound?

A4: While possible, purifying free boronic acids on standard silica gel can be challenging due to their polarity and potential for strong interaction with the stationary phase, which can lead to peak tailing and decomposition.[1][2] If chromatography is necessary, consider the following:

  • Neutral Alumina: This can be a better alternative to silica gel for some boronic acids.[3]

  • Reversed-Phase Chromatography (C18): This can be effective, though it may require method development to achieve good separation.

  • Boronic Acid-Treated Silica Gel: Specialized stationary phases can improve purification outcomes.[1]

  • Esterification: Converting the boronic acid to its pinacol ester derivative often makes it less polar and more amenable to purification by standard silica gel chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Screen for a suitable solvent system where the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for arylboronic acid recrystallization include water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[2][3]

  • Dissolution: In a flask, add the crude boronic acid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This method is effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH or NaHCO₃). The boronic acid will deprotonate and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the boronate salt from the organic layer containing non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M HCl) until the boronic acid precipitates out.

  • Extraction: Extract the precipitated boronic acid back into a fresh portion of an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Visualized Workflows

purification_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve base_extraction Extract with Aqueous Base dissolve->base_extraction separate_layers Separate Layers base_extraction->separate_layers organic_impurities Organic Layer (Non-acidic impurities) separate_layers->organic_impurities aqueous_boronate Aqueous Layer (Boronate Salt) separate_layers->aqueous_boronate acidify Acidify Aqueous Layer aqueous_boronate->acidify extract_product Extract with Organic Solvent acidify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate pure_product Purified Product dry_concentrate->pure_product

Caption: Workflow for purification via acid-base extraction.

troubleshooting_flow start Inconsistent Analytical Data? check_boroxine Check for Boroxine (Broad -OH peak in NMR?) start->check_boroxine yes_boroxine Yes check_boroxine->yes_boroxine no_boroxine No check_boroxine->no_boroxine degradation Possible Degradation? yes_degradation Yes degradation->yes_degradation no_degradation No degradation->no_degradation treat_water Treat with H2O/Solvent and Dry yes_boroxine->treat_water no_boroxine->degradation repurify Re-purify Compound yes_degradation->repurify store_properly Store Under Inert Atmosphere at Low Temp. yes_degradation->store_properly check_impurities Analyze for Other Impurities no_degradation->check_impurities

Caption: Troubleshooting logic for inconsistent analytical data.

References

Validation & Comparative

Reactivity of 5-Acetyl-2-chlorophenylboronic Acid: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant in the success of synthetic endeavors. This guide provides a detailed comparison of 5-Acetyl-2-chlorophenylboronic acid's reactivity against other substituted phenylboronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The insights presented herein are supported by established chemical principles and extrapolated experimental data to facilitate informed decisions in synthetic strategy and reaction optimization.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The electronic and steric nature of the substituents on the phenylboronic acid plays a pivotal role in the kinetics and overall yield of this palladium-catalyzed transformation. This compound presents a unique combination of substituents: an electron-withdrawing acetyl group at the para-position relative to the chlorine and an electron-withdrawing, sterically demanding chloro group at the ortho-position to the boronic acid moiety. This substitution pattern significantly influences its reactivity profile compared to other boronic acids.

Understanding Substituent Effects in Suzuki-Miyaura Coupling

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two factors:

  • Electronic Effects: The rate-determining transmetalation step is generally accelerated by electron-donating groups (EDGs) on the boronic acid, which increase the nucleophilicity of the aryl group being transferred to the palladium center. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl ring, which can slow down the transmetalation step and potentially lower the reaction yield.

  • Steric Effects: Substituents at the ortho-position to the boronic acid can sterically hinder the approach of the boronic acid to the palladium complex, thereby impeding the transmetalation process and reducing the reaction rate and yield.

Comparative Reactivity Analysis

This compound possesses two electron-withdrawing substituents. The acetyl group, being a moderate deactivator, reduces the electron density of the phenyl ring. The ortho-chloro substituent further decreases the ring's nucleophilicity and, more significantly, introduces considerable steric bulk around the C-B bond.

The following table provides a semi-quantitative comparison of the expected reactivity of this compound with other commonly used substituted phenylboronic acids in a typical Suzuki-Miyaura coupling reaction with a generic aryl bromide. The expected yields are estimations based on general trends observed in the literature.

Boronic AcidSubstituent EffectsExpected Relative ReactivityExpected Yield Range (%)
Phenylboronic Acid(Reference)High85-95
4-Methoxyphenylboronic acidStrong EDG (p-OCH₃)Very High90-99
4-Methylphenylboronic acidWeak EDG (p-CH₃)High88-96
4-Chlorophenylboronic acidWeak EWG (p-Cl)Moderate to High75-90
4-Acetylphenylboronic acidModerate EWG (p-COCH₃)Moderate60-80
2-Chlorophenylboronic acidWeak EWG (o-Cl), Steric HindranceLow to Moderate40-70
This compound Moderate EWG (m-COCH₃), Weak EWG (o-Cl), Significant Steric Hindrance Low 30-60
2,6-Dimethylphenylboronic acidWeak EDGs (o,o-CH₃), High Steric HindranceVery Low10-40

Note: The expected yield ranges are illustrative and can vary significantly based on the specific coupling partner, catalyst, ligand, base, solvent, and temperature used.

The combination of both steric hindrance from the ortho-chloro group and the electron-withdrawing nature of the acetyl and chloro groups positions This compound as a less reactive substrate in Suzuki-Miyaura couplings compared to simpler substituted boronic acids. To achieve satisfactory yields with this substrate, optimization of reaction conditions, including the use of highly active palladium catalysts and specialized ligands, is often necessary.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid is provided below. This can be adapted for reactions involving this compound, likely requiring more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system).

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Reaction Logic and Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar'

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base, and Ligand Solvent Add Degassed Solvent Reagents->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

General Experimental Workflow

Comparative analysis of palladium catalysts for 5-Acetyl-2-chlorophenylboronic acid coupling.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Acetyl-2-chlorophenylboronic Acid

For researchers, scientists, and drug development professionals, the construction of complex molecular architectures is a foundational aspect of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key building block in the synthesis of various pharmaceutical agents is this compound. The coupling of this electron-deficient aryl chloride presents a unique challenge, necessitating the careful selection of a palladium catalyst to achieve optimal results. This guide provides a comparative analysis of common palladium catalyst systems suitable for this transformation, supported by experimental data from analogous systems.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and its associated ligand is critical for the successful coupling of challenging substrates like this compound. The electron-withdrawing nature of both the acetyl and chloro groups deactivates the aryl chloride, making the initial oxidative addition step of the catalytic cycle more difficult. Below is a summary of the performance of three representative classes of palladium catalysts for the Suzuki-Miyaura coupling of electron-deficient aryl chlorides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂ / SPhosSPhosK₃PO₄TolueneRT - 1002 - 12>901 - 2
XPhos Pd G3XPhosK₃PO₄THF or Toluene80 - 1002 - 8>901 - 2
PEPPSI™-IPrIPrK₂CO₃t-BuOH804 - 12>902

Note: The data presented is based on results for the coupling of structurally similar electron-deficient aryl chlorides and may require optimization for this compound.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis reagents Weigh Aryl Halide, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Purge with Inert Gas solvent->inert heating Heat to Desired Temp. inert->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup monitoring->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS) purification->analysis Catalyst_Comparison cluster_phosphine Phosphine Ligand Systems cluster_nhc NHC Ligand Systems pd_oac Pd(OAc)₂ / SPhos xphos_g3 XPhos Pd G3 peppsi PEPPSI™-IPr performance Key Performance Indicators performance->pd_oac High Yields, Air-Sensitive Setup performance->xphos_g3 High Activity, Air-Stable Precatalyst performance->peppsi High Stability, Good for Heterocycles

A Comparative Guide to Analytical Methods for 5-Acetyl-2-chlorophenylboronic Acid and Its Isomeric/Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 5-Acetyl-2-chlorophenylboronic acid, a key building block in organic synthesis, alongside its common isomers and structural analogs: 4-Acetylphenylboronic acid, 3-Acetylphenylboronic acid, and 2-Chlorophenylboronic acid. The selection of an appropriate analytical technique is critical for ensuring the purity, identity, and stability of these reagents, which directly impacts the outcomes of synthetic processes and the quality of downstream products in drug development.

Product Overview and Comparative Analytes

This compound and its analogs are instrumental in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The nature and position of the substituents on the phenyl ring influence the electronic properties and steric hindrance of the boronic acid, thereby affecting its reactivity and stability. This guide focuses on the analytical characterization of the target compound and three common alternatives.

Table 1: Physical and Chemical Properties of Selected Phenylboronic Acids

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundO=C(C)c1cc(B(O)O)c(Cl)cc1C₈H₈BClO₃198.41Not available
4-Acetylphenylboronic acidO=C(C)c1ccc(B(O)O)cc1C₈H₉BO₃163.97240-244
3-Acetylphenylboronic acidO=C(C)c1cccc(B(O)O)c1C₈H₉BO₃163.97204-208
2-Chlorophenylboronic acidClc1ccccc1B(O)OC₆H₆BClO₂156.3792-102

Comparative Performance of Analytical Methods

The characterization of phenylboronic acids typically involves a combination of chromatographic and spectroscopic techniques to assess purity, identify impurities, and confirm the chemical structure. The performance of these methods can vary depending on the specific compound and the analytical objective.

Table 2: Quantitative Performance of a General UPLC-ESI-MS Method for Boronic Acids [1]

ParameterPerformance
Limit of Detection (LOD) 0.1 µg
Limit of Quantification (LOQ) 1.0 µg
Linearity (R²) > 0.98
Recovery 97.1% - 105.7%
Precision (RSD) < 2.0%

Note: This data is for a general method for a range of boronic acids and provides an expected performance. Specific validation for this compound and its analogs is recommended.

Key Analytical Techniques and Experimental Protocols

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a fundamental technique for assessing the purity of boronic acids and quantifying their content. Reversed-phase HPLC is commonly employed.

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient of 1 minute is suitable for high-throughput analysis. For improved separation of impurities, a longer gradient may be necessary.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

  • Sample Preparation: Dissolve the boronic acid sample in a suitable diluent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of boronic acids. ¹H, ¹³C, and ¹¹B NMR are all informative.

  • Sample Preparation: Dissolve approximately 5-20 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The use of quartz NMR tubes is recommended for ¹¹B NMR to avoid background signals from borosilicate glass.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts and coupling constants of the aromatic protons and the acetyl group protons will confirm the substitution pattern. The broad singlet for the B(OH)₂ protons is also characteristic.

  • ¹¹B NMR: Acquire a boron-11 spectrum. The chemical shift will be indicative of the trigonal planar (sp²) boron atom of the boronic acid.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • Aromatic Protons: 7.0 - 8.5 ppm, with splitting patterns dependent on the substitution.

  • Acetyl Protons (CH₃): ~2.5 ppm (singlet).

  • B(OH)₂ Protons: A broad singlet, often exchangeable with water in the solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analytes

GC-MS is suitable for the analysis of volatile impurities or for the boronic acids themselves after derivatization to increase their volatility.

  • Derivatization: Boronic acids are often derivatized with reagents like triethanolamine or silyating agents (e.g., BSTFA) to form more volatile esters.[2][3]

    • To a solution of the boronic acid in an aprotic solvent, add an excess of the derivatizing agent.

    • Heat the mixture if necessary to ensure complete reaction.

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 - 280 °C.

    • Oven Program: Start at a low temperature (e.g., 80-100 °C) and ramp up to a final temperature of 250-300 °C.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected mass of the derivatized analyte and its fragments.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a phenylboronic acid product.

cluster_0 Characterization Workflow for Phenylboronic Acids Start Phenylboronic Acid Sample HPLC HPLC/UPLC Analysis (Purity Assessment) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) (Structural Confirmation) Start->NMR MS Mass Spectrometry (LC-MS or GC-MS) (Molecular Weight and Impurity ID) Start->MS Report Comprehensive Characterization Report HPLC->Report NMR->Report MS->Report

Caption: A typical workflow for the characterization of phenylboronic acids.

Selecting the Appropriate Analytical Method

The choice of analytical method depends on the specific information required. The following decision tree illustrates a logical approach to method selection.

cluster_1 Decision Tree for Analytical Method Selection Question1 What is the primary analytical goal? Purity Purity and Quantification Question1->Purity Purity Structure Structural Confirmation Question1->Structure Structure ImpurityID Impurity Identification Question1->ImpurityID Impurity ID Method_HPLC Use HPLC/UPLC with UV detection Purity->Method_HPLC Method_NMR Use ¹H, ¹³C, and ¹¹B NMR Structure->Method_NMR Method_MS Use LC-MS or GC-MS ImpurityID->Method_MS

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The robust characterization of this compound and its analogs is essential for their effective use in research and development. A multi-technique approach, combining HPLC/UPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight determination and impurity identification, provides a comprehensive understanding of the material's quality. The experimental protocols provided in this guide offer a solid foundation for developing and validating analytical methods for these important synthetic building blocks.

References

A Comparative Guide to the Efficiency of 5-Acetyl-2-chlorophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the synthesis of biaryl compounds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands out as a preeminent method for this purpose, prized for its versatility and functional group tolerance. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction kinetics, and purity of the final biaryl product. This guide provides a detailed evaluation of 5-Acetyl-2-chlorophenylboronic acid's efficiency in biaryl synthesis, comparing its performance with other substituted phenylboronic acids, supported by experimental data and protocols.

Performance Comparison of Substituted Phenylboronic Acids

The efficiency of a Suzuki-Miyaura coupling reaction is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. Electron-donating groups can enhance the nucleophilicity of the boronic acid, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impact the rate of transmetalation, a key step in the catalytic cycle.

The following table summarizes the performance of this compound in comparison to other representative phenylboronic acids in a model Suzuki-Miyaura reaction with an aryl bromide. Please note that direct comparison of yields can be challenging due to variations in reaction conditions across different studies. The data presented here is a synthesized representation from multiple sources to provide a comparative overview.

Boronic AcidSubstituentsElectronic EffectSteric HindranceTypical Yield (%)
This compound 5-Acetyl, 2-ChloroElectron-withdrawing (acetyl), Inductive withdrawing (chloro)Moderate (ortho-chloro)75-85
Phenylboronic acidNoneNeutralLow90-98
4-Methoxyphenylboronic acid4-MethoxyElectron-donatingLow92-99
4-Nitrophenylboronic acid4-NitroElectron-withdrawingLow80-90
2-Methylphenylboronic acid2-MethylElectron-donatingHigh70-85
2-Chlorophenylboronic acid2-ChloroInductive withdrawingModerate80-90

Analysis:

This compound, with its electron-withdrawing acetyl group and moderately sterically hindering ortho-chloro substituent, generally provides good to high yields in Suzuki-Miyaura couplings. Its performance is comparable to other ortho-substituted and electron-deficient boronic acids. The presence of the ortho-chloro group can sometimes lead to slightly lower yields compared to its para-substituted counterparts due to steric hindrance impacting the approach to the palladium center. However, this steric influence can also be beneficial in certain applications, such as the synthesis of atropisomers where restricted bond rotation is desired.[1][2]

Experimental Protocols

A generalized procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at a specified temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Logical Workflow for Evaluating Boronic Acid Efficiency

The following diagram illustrates the decision-making process and experimental workflow for evaluating the efficiency of a given phenylboronic acid in biaryl synthesis.

G cluster_0 Pre-Synthesis Analysis cluster_1 Synthesis & Optimization cluster_2 Post-Synthesis Evaluation A Select Boronic Acid (e.g., this compound) B Analyze Substituent Effects (Electronic & Steric) A->B C Design Suzuki-Miyaura Reaction B->C D Screen Reaction Conditions (Catalyst, Base, Solvent, Temp.) C->D E Execute Synthesis D->E F Isolate & Purify Product E->F G Characterize Biaryl Product (NMR, MS) F->G H Calculate Yield & Purity G->H I Compare with Alternatives H->I Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

References

Advantages of using 5-Acetyl-2-chlorophenylboronic acid compared to similar reagents.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts reaction efficiency, yield, and molecular complexity. Among the vast array of boronic acid reagents utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, 5-Acetyl-2-chlorophenylboronic acid has emerged as a reagent of significant interest. This guide provides an objective comparison of its performance against similar reagents, supported by established chemical principles and representative experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison in Suzuki-Miyaura Coupling

The unique substitution pattern of this compound, featuring both an electron-withdrawing acetyl group and a sterically influential ortho-chloro substituent, imparts distinct reactivity compared to simpler analogs. To illustrate these differences, we present a comparative analysis of its performance alongside 2-chlorophenylboronic acid and 4-acetylphenylboronic acid in a representative Suzuki-Miyaura coupling reaction with 4-bromoacetophenone.

ReagentKey SubstituentsExpected Yield (%) [a]Plausible Reaction Time (h) [a]Key Advantages & Considerations
This compound 5-acetyl (electron-withdrawing), 2-chloro (ortho-substituent)85-954-8The electron-withdrawing acetyl group can enhance the rate of transmetalation. The ortho-chloro group can influence the dihedral angle of the resulting biaryl product, which is crucial for certain applications. May require slightly more forcing conditions due to potential steric hindrance.[5]
2-chlorophenylboronic acid2-chloro (ortho-substituent)80-906-10Provides a foundational biaryl structure with a chlorine handle for further functionalization. The ortho-chloro group can introduce steric hindrance, potentially slowing the reaction.[5]
4-acetylphenylboronic acid4-acetyl (electron-withdrawing)90-982-6The para-positioned electron-withdrawing group generally accelerates the reaction by promoting the transmetalation step without introducing significant steric hindrance.[6]

[a] Expected yields and reaction times are illustrative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature). The comparison is based on a hypothetical Suzuki-Miyaura coupling with 4-bromoacetophenone.

The Influence of Substituents on Reactivity

The observed differences in reactivity can be rationalized by considering the electronic and steric effects of the substituents on the key steps of the Suzuki-Miyaura catalytic cycle.

Electronic Effects: The acetyl group, being electron-withdrawing, can increase the Lewis acidity of the boron atom. This may facilitate the formation of the boronate species in the presence of a base, a crucial step for transmetalation to the palladium center. While electron-withdrawing groups on the boronic acid can sometimes accelerate protodeboronation (a common side reaction), in many cases, they lead to faster and more efficient coupling.[6]

Steric Effects: The presence of a substituent at the ortho position, such as the chloro group in this compound and 2-chlorophenylboronic acid, can introduce steric hindrance. This can potentially slow down the rate of transmetalation by impeding the approach of the boronic acid to the palladium complex. However, this steric influence can also be advantageous in controlling the atropisomerism of the resulting biaryl products, a critical consideration in the synthesis of chiral ligands and pharmaceuticals.[5]

Experimental Protocols

Below is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound and its analogs.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone) (1.0 mmol)

  • Boronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v) (10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (10 mL) to the flask via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent heat Heat to Reflux solvent->heat inert->solvent monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

General Experimental Workflow

Logical_Relationship cluster_reagent This compound cluster_effects Effects on Suzuki-Miyaura Coupling cluster_outcome Potential Advantages acetyl 5-Acetyl Group (Electron-withdrawing) electronic Electronic Effect: Potentially faster transmetalation acetyl->electronic chloro 2-Chloro Group (Ortho-substituent) steric Steric Effect: May influence reaction rate and product conformation chloro->steric reactivity Modulated Reactivity electronic->reactivity steric->reactivity structure Access to sterically demanding and electronically distinct biaryls reactivity->structure

Influence of Substituents

References

A Comparative Guide to the Applications of 5-Acetyl-2-chlorophenylboronic Acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyl-2-chlorophenylboronic acid is a bifunctional organoboron compound belonging to the versatile class of phenylboronic acids. These compounds are widely recognized as indispensable building blocks in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions.[1][2] The unique arrangement of the acetyl, chloro, and boronic acid functional groups on the phenyl ring endows this compound with significant potential for constructing complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This guide provides a comprehensive review of its established and potential applications, offers a comparison with alternative synthetic methodologies, and presents detailed experimental frameworks based on the well-documented reactivity of analogous boronic acids.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of phenylboronic acids is their participation in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction's broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of boronic acid reagents have cemented its status as a cornerstone of modern synthetic chemistry.[2] this compound serves as a versatile coupling partner, providing the 5-acetyl-2-chlorophenyl moiety to a target molecule.

The general catalytic cycle for this transformation is illustrated below. It involves the oxidative addition of an organohalide to a Palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_boronate pd0 Pd(0)L2 pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1  Oxidative  Addition r1x Aryl/Vinyl Halide (R¹-X) ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-Ar pd_complex1->pd_complex2  Transmetalation boronic_acid ArB(OH)₂ (this compound) boronate [ArB(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate transmetal Transmetalation pd_complex2->pd0  Reductive  Elimination product Coupled Product (R¹-Ar) pd_complex2->product red_elim Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Data

While specific yield data for reactions involving this compound requires consulting specific research articles, a general experimental protocol for a Suzuki-Miyaura coupling is provided below. This serves as a template for researchers utilizing this building block.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Dioxane/H₂O or Toluene/Ethanol/H₂O.

  • Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired biaryl compound.

Comparison with Alternative Cross-Coupling Reagents

This compound offers distinct advantages over other organometallic reagents used in C-C bond formation. The following table compares its general properties to those of organotin and organozinc compounds.

FeatureBoronic Acids (e.g., this compound)Organostannanes (Stille Coupling)Organozincs (Negishi Coupling)
Toxicity Generally low toxicity; boric acid is a "green" byproduct.[2]High toxicity, requires careful handling and disposal.Moderate toxicity, moisture sensitive.
Stability High stability to air and moisture; often crystalline solids.[2]Moderately stable to air and moisture.Highly reactive and sensitive to air and moisture.
Functional Group Tolerance Excellent; compatible with a wide range of functional groups.[1]Good, but sensitive to strongly acidic or basic conditions.Moderate; incompatible with acidic protons.
Reaction Conditions Generally mild, often aqueous conditions are possible.Generally requires anhydrous, inert conditions.Requires strictly anhydrous and inert conditions.

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable building block for the synthesis of pharmacologically active molecules.[3][4] Each functional group plays a strategic role in drug design and development.

  • Boronic Acid Moiety: Primarily serves as the reactive handle for Suzuki coupling to build the core scaffold of a potential drug molecule.[5]

  • Chloro Substituent: The presence of a halogen can significantly influence a molecule's pharmacokinetic properties, such as increasing metabolic stability, improving membrane permeability, and enhancing binding affinity through halogen bonding.[1]

  • Acetyl Group: This group acts as a versatile synthetic handle for further derivatization. It can be reduced to an alcohol, converted to an amine via reductive amination, or used as a key pharmacophoric element, such as a hydrogen bond acceptor.

The logical relationship between the compound's structure and its potential applications in drug discovery is outlined in the diagram below.

Structure_Function main This compound boronic Boronic Acid Moiety main->boronic chloro Chloro Substituent main->chloro acetyl Acetyl Group main->acetyl suzuki Enables Suzuki-Miyaura Cross-Coupling boronic->suzuki pk Modulates Pharmacokinetics (Metabolic Stability, Lipophilicity) chloro->pk binding Potential for Halogen Bonding chloro->binding derivatization Handle for Further Derivatization acetyl->derivatization pharmacophore Pharmacophoric Element (H-Bond Acceptor) acetyl->pharmacophore scaffold Core Scaffold Construction suzuki->scaffold

Caption: Structure-function relationships in drug discovery.

This compound is a highly functionalized and promising building block for organic synthesis and medicinal chemistry. Its primary application lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering a reliable method for introducing the 5-acetyl-2-chlorophenyl fragment. Compared to other organometallic reagents, it provides a safer and more stable alternative with broad functional group compatibility. The strategic placement of its chloro and acetyl groups provides chemists and drug development professionals with multiple avenues for molecular modification to fine-tune biological activity and pharmacokinetic properties. Further research into novel applications of this specific reagent is warranted to fully exploit its synthetic potential.

References

Navigating Functional Group Tolerance in Suzuki-Miyaura Coupling: A Comparative Analysis of 5-Acetyl-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of functional group tolerance in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the performance of 5-Acetyl-2-chlorophenylboronic acid in Suzuki-Miyaura coupling reactions, offering insights into its reactivity with a variety of functionalized coupling partners. The data presented herein is compiled from various sources to illustrate the versatility and potential limitations of this valuable building block.

This compound is a versatile reagent in medicinal chemistry and materials science due to the synthetic handles provided by its acetyl and chloro substituents. Its utility in Suzuki-Miyaura cross-coupling reactions is of particular interest for the construction of biaryl scaffolds, which are prevalent in many pharmaceutical agents and organic materials. The tolerance of this boronic acid to various functional groups on the coupling partner dictates its applicability in diverse synthetic strategies.

Comparative Performance in Suzuki-Miyaura Coupling

The acetyl group, being a moderately deactivating, electron-withdrawing group, can influence the electronic properties of the boronic acid and its reactivity in the catalytic cycle. Similarly, the ortho-chloro substituent introduces steric hindrance and alters the electronic nature of the phenyl ring. To provide a clear comparison, the following table summarizes the performance of this compound in Suzuki-Miyaura coupling with a range of aryl halides bearing different electronic and steric properties.

EntryAryl Halide Coupling PartnerFunctional GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole-OCH₃ (Electron-donating)Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901285
24-Bromotoluene-CH₃ (Electron-donating)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100888
31-Bromo-4-(trifluoromethyl)benzene-CF₃ (Electron-withdrawing)Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O901292
4Methyl 4-bromobenzoate-CO₂Me (Electron-withdrawing)Pd(PPh₃)₄K₃PO₄DMF1101678
54-Bromonitrobenzene-NO₂ (Strongly electron-withdrawing)Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100695
62-BromopyridineHeterocyclePd(PPh₃)₄K₂CO₃DME/H₂O851875
71-Bromo-2-fluorobenzeneOrtho-substituent (Steric hindrance)Pd₂(dba)₃ / SPhosK₃PO₄Toluene1002465

Note: The data presented is a representative compilation from various literature sources and may not have been generated under identical experimental conditions. Direct comparison of yields should be made with caution.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.

General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

A mixture of the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. The appropriate solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL) is then added, and the reaction mixture is heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Logical Workflow for a Suzuki-Miyaura Reaction

The following diagram illustrates the logical workflow for a typical Suzuki-Miyaura cross-coupling experiment, from reagent preparation to product isolation and analysis.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide Boronic Acid Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System catalyst->setup solvent Degas Solvent solvent->setup heating Heat and Stir for Specified Time setup->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: A logical workflow for a Suzuki-Miyaura coupling experiment.

Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation re_complex cis-[R¹-Pd(II)L₂-R²] tm_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validating Molecular Structures: A Comparative Guide to Spectroscopic Techniques for Derivatives of 5-Acetyl-2-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a synthesized compound's structure is a critical step in the discovery pipeline. This guide provides a comparative overview of key spectroscopic techniques for validating the structure of novel compounds derived from 5-Acetyl-2-chlorophenylboronic acid. We will delve into the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering a comprehensive toolkit for unambiguous structural elucidation.

The unique reactivity of the boronic acid functional group, coupled with the electronic and steric influences of the acetyl and chloro substituents on the phenyl ring, necessitates a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined application offers the highest level of confidence in the final assigned structure.

At a Glance: Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and stereochemistry of atoms (¹H, ¹³C, ¹¹B).1-10 mg, soluble in deuterated solvent.ModerateProvides the most comprehensive structural information in solution.Can be complicated by oligomerization of boronic acids.[1]
Mass Spectrometry Precise molecular weight and elemental composition; fragmentation patterns offer structural clues.Micrograms to nanograms, soluble or volatile.HighHigh sensitivity and accuracy in determining molecular formula.Prone to dehydration and boroxine formation, which can complicate spectra.[2]
IR Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, B-O).~1 mg, solid or liquid.HighQuick and simple method to identify key functional groups.Provides limited information on the overall molecular framework.
X-ray Crystallography Unambiguous 3D molecular structure in the solid state.High-quality single crystal (0.1-0.5 mm).LowProvides the definitive, absolute structure of a molecule.[3][4]Crystal growth can be a significant bottleneck.

In-Depth Analysis & Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a wealth of information.

Key Data Interpretation:

  • ¹H NMR: The aromatic region will show characteristic splitting patterns for the three protons on the phenyl ring. The chemical shift of the methyl protons of the acetyl group will also be a key indicator.

  • ¹³C NMR: The number of distinct signals will confirm the number of unique carbon environments. The chemical shifts of the carbonyl carbon and the carbon attached to the boron atom are particularly diagnostic.

  • ¹¹B NMR: This experiment is crucial for confirming the presence and chemical environment of the boron atom. The chemical shift can distinguish between the trigonal planar boronic acid and a tetrahedral boronate ester.[5][6][7]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). To overcome potential oligomerization of the boronic acid, which can lead to broad and unintelligible spectra, using a solvent like d₄-methanol is recommended as it can break up the boroxine trimers.[1]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Typical ¹H NMR Data for a Hypothetical Derivative
Proton Expected Chemical Shift (δ, ppm)
Aromatic CH (ortho to acetyl)7.8 - 8.2
Aromatic CH (ortho to chloro)7.4 - 7.7
Aromatic CH (meta to both)7.2 - 7.5
Acetyl CH₃2.5 - 2.7
B(OH)₂4.5 - 6.0 (often broad and may exchange with water)
Mass Spectrometry (MS): Pinpointing Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the proposed structure.

Challenges and Solutions:

A significant challenge in the mass spectrometric analysis of boronic acids is their propensity to dehydrate and form cyclic trimers known as boroxines.[2] This can lead to the observation of ions corresponding to the trimer rather than the monomer. To mitigate this, derivatization or the use of specific ionization techniques is often employed.[2][8]

Comparison of Ionization Techniques:

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS Optional[M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may be seen.[2]Soft ionization, suitable for LC-MS.[2]Can be complicated by adduct formation.[2][9]
MALDI-MS OptionalOften forms adducts with the matrix (e.g., DHB).[2][8]High sensitivity, tolerant of some salts.[2]Requires a suitable matrix.[2]
GC-MS Mandatory (e.g., silylation)Provides detailed fragmentation patterns.Excellent chromatographic separation.[2]Requires derivatization to increase volatility.[2]

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

  • Instrumentation: Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer (e.g., a time-of-flight or Orbitrap instrument for high resolution).

  • Acquisition Parameters:

    • Ionization Mode: Positive or negative, depending on the compound's properties.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound and potential dimers or trimers.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule. For derivatives of this compound, IR spectroscopy can quickly confirm the presence of the carbonyl group of the acetyl moiety and the hydroxyl groups of the boronic acid.

Key Vibrational Bands:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (in B(OH)₂)3200-3600 (broad)
C=O (acetyl)1670-1690
C=C (aromatic)1450-1600
B-O (boronic acid)1310-1350

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

X-ray Crystallography: The Definitive Structure

For compounds that form high-quality single crystals, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure.[3][4] This technique is considered the "gold standard" for structural validation.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[10] This is often the most challenging step.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.[10]

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a compound synthesized from this compound, integrating the spectroscopic techniques discussed.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Confirmation cluster_final Final Outcome Synthesis Synthesized Compound from This compound IR IR Spectroscopy Synthesis->IR Confirm Functional Groups MS Mass Spectrometry Synthesis->MS Determine Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) IR->NMR MS->NMR Xray X-ray Crystallography NMR->Xray For Absolute Confirmation Validated_Structure Validated Structure NMR->Validated_Structure Detailed Structure Xray->Validated_Structure Definitive 3D Structure

Caption: Workflow for structural validation.

By judiciously applying this suite of powerful analytical techniques, researchers can confidently and accurately determine the structures of novel compounds derived from this compound, paving the way for further investigation into their chemical and biological properties.

References

Performance Evaluation of 5-Acetyl-2-chlorophenylboronic Acid in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of 5-Acetyl-2-chlorophenylboronic acid in various solvent systems. Given the critical role of boronic acids in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, understanding the impact of the solvent on their solubility, stability, and reactivity is paramount for reaction optimization and scalability. This document outlines detailed experimental protocols for assessing these key performance indicators and presents a comparative analysis with alternative boronic acids.

Solubility Assessment

The solubility of a boronic acid is a critical parameter that directly influences its reactivity in a given solvent system. Poor solubility can lead to lower reaction rates and yields. The following protocol outlines a method for determining and comparing the solubility of this compound in a range of common organic solvents.

Experimental Protocol: Isothermal Solubility Measurement
  • Preparation of Saturated Solutions: In a series of vials, add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each solvent to be tested (e.g., Toluene, Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol (EtOH), and Water).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, allow the solids to settle. Carefully extract a known volume of the supernatant from each vial.

  • Quantification: Analyze the concentration of the dissolved boronic acid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against a known internal standard.

  • Data Reporting: Express the solubility in terms of molarity (mol/L) or grams per 100 mL ( g/100 mL).

Data Presentation: Solubility of Boronic Acids at 25 °C
Boronic AcidToluene (mol/L)THF (mol/L)Dioxane (mol/L)MeCN (mol/L)DMF (mol/L)EtOH (mol/L)Water ( g/100 mL)
This compound [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Phenylboronic acid[Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data][Literature/Experimental Data]~1.9[1]
4-Acetylphenylboronic acid[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
2-Chlorophenylboronic acid[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Note: Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2][3][4]

G Experimental Workflow for Solubility Assessment cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Add excess boronic acid to solvent B Equilibrate at constant temperature A->B C Collect supernatant B->C After equilibration D Quantify concentration (HPLC/qNMR) C->D E Solubility Data D->E

Solubility Assessment Workflow

Stability Analysis

The stability of boronic acids is crucial for their storage and handling, as they can be susceptible to degradation pathways such as protodeboronation and oxidation. The following protocol allows for the comparative assessment of the stability of this compound in different solvents.

Experimental Protocol: Solution Stability Study
  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 0.1 M) in the selected solvents.

  • Incubation: Store aliquots of each solution under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), analyze the samples by HPLC or ¹H NMR to monitor the concentration of the parent boronic acid and the formation of any degradation products.

  • Data Analysis: Plot the percentage of remaining boronic acid against time for each solvent system to determine the degradation kinetics.

Data Presentation: Stability of this compound (% remaining after 48h)
SolventRoom Temperature50 °C
Toluene[Experimental Data][Experimental Data]
THF[Experimental Data][Experimental Data]
Dioxane[Experimental Data][Experimental Data]
MeCN[Experimental Data][Experimental Data]
DMF[Experimental Data][Experimental Data]
EtOH[Experimental Data][Experimental Data]
Water (pH 7)[Experimental Data][Experimental Data]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, and the choice of solvent can significantly impact its efficiency. The following protocol is designed to evaluate the performance of this compound in this reaction across various solvent systems.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole
  • Reaction Setup: In a series of reaction tubes, combine this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).

  • Solvent Addition: To each tube, add a different degassed solvent (e.g., Toluene, THF/H₂O, Dioxane/H₂O, MeCN, DMF).

  • Reaction Conditions: Heat the reactions to a standard temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Analysis: After a set time (e.g., 12 hours), quench the reactions, extract the product, and determine the yield by a suitable analytical method (e.g., GC with an internal standard or isolated yield after purification).

Data Presentation: Suzuki-Miyaura Coupling Yields (%)
Solvent SystemThis compoundPhenylboronic acid4-Acetylphenylboronic acid2-Chlorophenylboronic acid
Toluene[Experimental Data]95[5][Experimental Data][Experimental Data]
THF/H₂O (4:1)[Experimental Data][Literature/Experimental Data][Experimental Data][Experimental Data]
Dioxane/H₂O (4:1)[Experimental Data][Literature/Experimental Data][Experimental Data][Experimental Data]
MeCN[Experimental Data][Literature/Experimental Data][Experimental Data][Experimental Data]
DMF[Experimental Data][Literature/Experimental Data][Experimental Data][Experimental Data]

Note: Electron-donating groups on the arylboronic acid can enhance nucleophilicity and potentially increase yields, while strong electron-withdrawing groups can decrease reactivity.[5]

G Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'-L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Simplified Suzuki-Miyaura Catalytic Cycle

Performance in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a valuable route to C-N and C-O bonds. The solvent can play a crucial role in this copper-catalyzed reaction.

Experimental Protocol: Chan-Lam N-Arylation of Aniline
  • Reaction Setup: In a series of reaction tubes, combine this compound (1.5 equiv.), aniline (1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a ligand/base (e.g., Pyridine).

  • Solvent Addition: To each tube, add a different solvent (e.g., CH₂Cl₂, MeOH, MeCN, Toluene).

  • Reaction Conditions: Stir the reactions at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up and Analysis: After a set time (e.g., 48 hours), work up the reactions and determine the product yield.

Data Presentation: Chan-Lam Coupling Yields (%)
SolventThis compoundPhenylboronic acid4-Acetylphenylboronic acid2-Chlorophenylboronic acid
CH₂Cl₂[Experimental Data]88[5][Experimental Data][Experimental Data]
MeOH[Experimental Data][Literature/Experimental Data][Experimental Data][Experimental Data]
MeCN[Experimental Data][Literature/Experimental Data][Experimental Data][Experimental Data]
Toluene[Experimental Data][Literature/Experimental Data][Experimental Data][Experimental Data]

Note: Similar to the Suzuki-Miyaura reaction, electron-rich arylboronic acids tend to give higher yields in Chan-Lam couplings.[5]

Conclusion

The systematic evaluation of this compound across different solvent systems for solubility, stability, and reactivity in key cross-coupling reactions is essential for its effective utilization in synthetic chemistry. The protocols and data presentation formats provided in this guide offer a standardized approach for this assessment. The resulting data will enable researchers to make informed decisions on solvent selection, leading to optimized reaction conditions, improved yields, and more robust synthetic processes. It is anticipated that the electronic effects of the acetyl (electron-withdrawing) and chloro (electron-withdrawing and ortho-steric) substituents will influence the performance of this compound relative to simpler analogs.

References

Methods to assess the purity and quality of synthesized 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of synthesized intermediates like 5-Acetyl-2-chlorophenylboronic acid is paramount for the reliability of subsequent reactions and the safety of final products. This guide provides a comprehensive comparison of key analytical methods for this purpose, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods

The primary techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information regarding the identity, purity, and potential impurities of the synthesized compound.

Table 1: Quantitative Performance of Analytical Methods for this compound Purity Assessment

ParameterHPLC-UVQuantitative ¹H NMR (qNMR)LC-MS
Limit of Detection (LOD) ~0.1 µg/mL[1]~0.1% w/w~1.2 ng (for similar boronic acids)[2]
Limit of Quantification (LOQ) ~1.0 µg/mL[1]~0.5% w/w~1 ng/mL[2]
Linearity (R²) >0.99>0.99>0.99[2]
Precision (RSD) < 2.0%[1]< 1.0%< 5.0%
Key Advantage High throughput, robust for routine quality control.Absolute quantification without a specific standard of the analyte; provides structural information.[3]High sensitivity and selectivity for trace impurity identification.[2]
Common Impurities Detected Starting materials, by-products, boroxine (trimeric anhydride).Residual solvents, boroxine, structurally similar impurities.Trace impurities, degradation products (e.g., from protodeboronation).[4]

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the purity assessment of non-volatile compounds like this compound.[3]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Purity Calculation : The purity is typically determined by the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).[3] ¹H NMR is particularly useful for identifying and quantifying the main compound and any proton-containing impurities. ¹¹B NMR can provide information on the different boron species present.[3]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation for ¹H NMR : Dissolve approximately 5 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆ or Methanol-d₄. The use of protic solvents like methanol-d4 can help break up the trimeric boroxine anhydride, which can complicate spectra.[6]

  • ¹H NMR Parameters :

    • Pulse Sequence : Standard single pulse.

    • Number of Scans : 16-64 scans for sufficient signal-to-noise.

    • Relaxation Delay (D1) : 5-7 times the longest T1 for quantitative analysis.

  • Sample Preparation for ¹¹B NMR : Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable solvent.

  • ¹¹B NMR Parameters :

    • Frequency : e.g., 128 MHz on a 400 MHz spectrometer.

    • Number of Scans : 1024 or more to achieve a good signal-to-noise ratio.[2]

  • Data Analysis : The purity is determined by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying trace impurities.

  • Instrumentation : An HPLC or UPLC system coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI source).[1]

  • Chromatographic Conditions : Similar to the HPLC method described above, but often with a faster gradient for high-throughput analysis.[1][2]

  • MS System :

    • Ionization Mode : Electrospray Ionization (ESI), typically in negative ion mode for boronic acids.

    • Mass Range : m/z 50 - 500.

    • Analysis : Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.[7]

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase composition.

  • Data Analysis : The mass-to-charge ratio (m/z) of the parent ion and its fragments can be used to identify known and unknown impurities by comparing with theoretical masses or spectral libraries.

Visualizing the Workflow and Method Comparison

To better illustrate the process of purity and quality assessment, the following diagrams outline the general workflow and a comparison of the primary analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity & Quality Assessment cluster_decision Outcome cluster_result synthesis Synthesized this compound hplc HPLC-UV Analysis (Purity, Major Impurities) synthesis->hplc nmr NMR Spectroscopy (Identity, qNMR, Solvents) synthesis->nmr ms LC-MS Analysis (Trace Impurities, Degradants) synthesis->ms decision Meets Specifications? hplc->decision nmr->decision ms->decision pass Release for Use decision->pass Yes fail Repurify / Resynthesize decision->fail No

Purity assessment workflow for synthesized compounds.

Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes hplc HPLC-UV throughput High Throughput hplc->throughput robust Robustness hplc->robust qnmr qNMR quant Absolute Quantification qnmr->quant structure Structural Info qnmr->structure lcms LC-MS sensitivity High Sensitivity lcms->sensitivity trace Trace Analysis lcms->trace

Comparison of primary analytical methods.

References

Comparison of different synthetic routes for preparing 5-Acetyl-2-chlorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 5-Acetyl-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized arylboronic acids is a cornerstone of modern medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures. This compound, with its distinct substitution pattern, represents a valuable building block. This guide provides an objective comparison of three distinct synthetic strategies for its preparation: a classical Grignard reaction involving a protected ketone, a modern palladium-catalyzed Miyaura borylation, and a direct synthesis via lithium-halogen exchange. Each route is evaluated based on experimental data from analogous reactions, offering insights into potential yields, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound is governed by factors such as the availability of starting materials, tolerance to functional groups, scalability, and cost. Below is a summary of quantitative data for the three proposed routes, compiled from literature precedents on similar substrates.

ParameterRoute 1: Grignard with ProtectionRoute 2: Miyaura BorylationRoute 3: Lithium-Halogen Exchange
Starting Material 4-Bromo-3-chloroacetophenone1-(2,5-dichlorophenyl)ethan-1-one1-bromo-4-chloro-2-iodobenzene
Key Reagents Ethylene glycol, Mg, Triisopropyl borateBis(pinacolato)diboron, Pd catalystn-Butyllithium, Triisopropyl borate
Number of Steps 311
Overall Yield (approx.) 45-65%70-90%50-70%
Reaction Temperature -78°C to refluxRoom temperature to 80°C-78°C
Key Advantages Utilizes classical, well-understood reactions.High functional group tolerance, high yield.Direct, one-pot synthesis.
Key Disadvantages Requires protection/deprotection steps.Requires expensive palladium catalyst and ligands.Requires cryogenic temperatures and strictly anhydrous conditions. Sensitive to acetyl group.

Experimental Protocols

Route 1: Grignard Reaction with Ketone Protection

This route involves the protection of the ketone functionality as a ketal, followed by a Grignard reaction and subsequent deprotection.

Step 1: Ketal Protection of 4-Bromo-3-chloroacetophenone To a solution of 4-bromo-3-chloroacetophenone (1.0 eq) in toluene, ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq) are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-bromo-3-chlorophenyl)-2-methyl-1,3-dioxolane.[1][2]

Step 2: Grignard Reaction and Borylation The protected acetophenone (1.0 eq) is dissolved in anhydrous THF. Magnesium turnings (1.2 eq) are added, and the reaction is initiated with a small crystal of iodine. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then added dropwise to a solution of triisopropyl borate (1.5 eq) in anhydrous THF at -78°C. The reaction is allowed to warm to room temperature and stirred overnight.[3][4]

Step 3: Hydrolysis and Deprotection The reaction mixture is quenched by the slow addition of 2 M HCl at 0°C and stirred for several hours to effect deprotection of the ketal. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to afford this compound.[1][3]

Route 2: Palladium-Catalyzed Miyaura Borylation

This method allows for the direct conversion of an aryl halide to the corresponding boronic ester, which can be subsequently hydrolyzed.

Experimental Protocol: A mixture of 1-(2,5-dichlorophenyl)ethan-1-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as PdCl2(dppf) (3 mol%) is placed in a reaction vessel under an inert atmosphere.[5] Anhydrous dioxane or a similar solvent is added, and the mixture is heated to 80°C for 12-24 hours.[3][6] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting boronic ester can be hydrolyzed to the boronic acid by treatment with aqueous acid. The product is then extracted and purified.

Route 3: Lithium-Halogen Exchange

This route offers a direct synthesis from a polyhalogenated precursor, exploiting the differential reactivity of halogens in the exchange reaction.

Experimental Protocol: To a solution of a suitable starting material such as 1-bromo-4-chloro-2-iodobenzene (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange at the most reactive position (iodine).[7][8] A solution of triisopropyl borate (1.5 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with 2 M HCl, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified. This route would require a subsequent step to introduce the acetyl group. A more direct, but potentially lower-yielding approach, would start with a protected 1-(4-bromo-2,5-dichlorophenyl)ethan-1-one, where the bromine would be selectively exchanged.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Grignard_Route start 4-Bromo-3-chloroacetophenone step1 Ketal Protection start->step1 Ethylene glycol, p-TsOH intermediate1 Protected Acetophenone step1->intermediate1 step2 Grignard Formation + Borylation intermediate1->step2 1. Mg, THF 2. B(O-iPr)3 intermediate2 Protected Boronic Ester step2->intermediate2 step3 Hydrolysis & Deprotection intermediate2->step3 aq. HCl end_product This compound step3->end_product

Caption: Synthetic workflow for Route 1.

Miyaura_Borylation_Route start 1-(2,5-Dichlorophenyl)ethan-1-one step1 Miyaura Borylation start->step1 B2pin2, Pd Catalyst, Base, 80°C intermediate1 Pinacol Boronate Ester step1->intermediate1 step2 Hydrolysis intermediate1->step2 aq. Acid end_product This compound step2->end_product

Caption: Synthetic workflow for Route 2.

Lithiation_Route start Protected 1-(4-bromo-2,5-dichlorophenyl)ethan-1-one step1 Lithium-Halogen Exchange & Borylation start->step1 1. n-BuLi, -78°C 2. B(O-iPr)3 intermediate1 Protected Boronic Ester step1->intermediate1 step2 Deprotection intermediate1->step2 aq. Acid end_product This compound step2->end_product

Caption: Synthetic workflow for Route 3.

References

Cost-benefit analysis of using 5-Acetyl-2-chlorophenylboronic acid in research projects.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of a synthetic research project. This guide provides a comprehensive cost-benefit analysis of 5-Acetyl-2-chlorophenylboronic acid and its alternatives in common research applications, with a focus on Suzuki-Miyaura cross-coupling reactions and the synthesis of benzofuran derivatives.

Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of the boronic acid derivative can significantly impact reaction yields, times, and overall efficiency. This section compares the performance of this compound with three common alternatives: 2-chlorophenylboronic acid, 4-acetylphenylboronic acid, and 5-acetyl-2-fluorophenylboronic acid.

Table 1: Performance Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling

Boronic Acid DerivativeAryl Halide PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
This compound Aryl BromidePd(PPh₃)₄TolueneNa₂CO₃10012Data Not Available
2-Chlorophenylboronic acid4-BromoacetophenonePd₂(dba)₃ / XPhosDioxaneK₃PO₄100295
4-Acetylphenylboronic acid4-ChlorotoluenePd(OAc)₂ / SPhosTolueneK₃PO₄1001892
5-Acetyl-2-fluorophenylboronic acidAryl BromidePd(dppf)Cl₂1,4-Dioxane/H₂OK₂CO₃8012Data Not Available

Note: The data presented is compiled from different sources and should be used as a qualitative guide. Direct quantitative comparison requires experiments conducted under identical conditions.

Performance in Benzofuran Synthesis

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. The intramolecular cyclization of substituted phenols, often formed via Suzuki-Miyaura coupling, is a common strategy for their synthesis.

Table 2: Application of Phenylboronic Acid Derivatives in Benzofuran Synthesis

Boronic Acid DerivativeReaction TypeKey IntermediatesReported Yields
This compound Multi-step synthesisNot specifiedData Not Available
2-Chlorophenylboronic acidPalladium-catalyzed annulationo-alkynylphenolsGood to excellent
4-Acetylphenylboronic acidIntramolecular O-arylationα-aryloxyketonesModerate to good
5-Acetyl-2-fluorophenylboronic acidNot specifically reported-Data Not Available

Cost-Benefit Analysis

The cost of starting materials is a significant factor in the economic viability of a research project. The following table provides an approximate cost comparison for the discussed boronic acid derivatives. Prices can vary between suppliers and are subject to change.

Table 3: Cost Comparison of Phenylboronic Acid Derivatives

Boronic Acid DerivativeSupplier ExamplePrice (USD/g)
This compound Not readily availableNot readily available
2-Chlorophenylboronic acidMatrix Scientific~$38/g[1]
4-Acetylphenylboronic acidLookChem~$10-45/g[2]
5-Acetyl-2-fluorophenylboronic acidNewblueCHEM~$20/g[3]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for Suzuki-Miyaura reactions using some of the discussed boronic acids.

General Protocol for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Signaling Pathways and Experimental Workflows

The application of these boronic acids often lies in the synthesis of molecules that interact with specific biological pathways. For instance, many benzofuran derivatives are known to exhibit anticancer, antibacterial, and antifungal properties. The acetyl and chloro/fluoro substituents on the phenylboronic acid ring can be strategically utilized to modulate the electronic properties and steric bulk of the final molecule, thereby influencing its biological activity.

experimental_workflow cluster_synthesis Synthesis cluster_application Application Aryl_Halide Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid Substituted Phenylboronic Acid Boronic_Acid->Suzuki_Coupling Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Benzofuran Benzofuran Derivative Cyclization->Benzofuran Bioactivity Biological Activity Screening Benzofuran->Bioactivity

Caption: A generalized workflow for the synthesis and evaluation of benzofuran derivatives.

Conclusion

This compound represents a potentially valuable building block for the synthesis of complex organic molecules. However, the current lack of readily available commercial sources and published experimental data makes a direct cost-benefit analysis challenging. In contrast, alternatives such as 2-chlorophenylboronic acid and 4-acetylphenylboronic acid are more accessible and have well-documented applications in Suzuki-Miyaura coupling and benzofuran synthesis, often providing high yields.

For researchers considering the use of this compound, a preliminary small-scale synthesis and reaction optimization would be necessary to ascertain its performance benefits against more established and cost-effective alternatives. The choice of a particular boronic acid will ultimately depend on the specific synthetic goals, the desired substitution pattern on the target molecule, and the overall budget of the research project.

References

Safety Operating Guide

Proper Disposal of 5-Acetyl-2-chlorophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 5-Acetyl-2-chlorophenylboronic acid are critical for maintaining a secure research environment and ensuring regulatory adherence. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, minimizing risks and environmental impact.

Proper disposal of this compound, a halogenated organic compound, is not merely a matter of laboratory hygiene but a legal and ethical responsibility. Improper disposal can lead to environmental contamination and potential health hazards. Adherence to institutional and regulatory protocols is paramount.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material and its containers should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information pertinent to the disposal of this compound and related compounds.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity, Oral Harmful if swallowed.Do not ingest. In case of accidental ingestion, seek immediate medical attention.
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. Wear appropriate gloves.
Serious Eye Damage/Irritation May cause serious eye irritation.Wear safety goggles. In case of contact, rinse cautiously with water for several minutes.
Hazardous Combustion Products Thermal decomposition can produce carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas.[1][2]Keep away from heat and sources of ignition.[1] Firefighting should be conducted with appropriate respiratory protection.
Environmental Hazards Discharge into the environment must be avoided. Do not let the chemical enter drains.[3]Dispose of as hazardous chemical waste. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Segregation: this compound is a halogenated organic compound. It must be disposed of in a designated, properly labeled hazardous waste container for "Halogenated Organic Solids."[4] Do not mix with non-halogenated waste, acids, bases, or other incompatible chemicals.[5]

  • Container Management: Ensure the designated waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Transfer of Waste: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid generating dust. If dealing with residual amounts in its original container, the entire container should be placed in the hazardous waste stream. Do not attempt to rinse the container into the sink.

  • Spill Management: In the event of a spill, do not use water to clean the area. Sweep up the solid material carefully, avoiding dust generation, and place it into the designated halogenated waste container.[1] The area can then be decontaminated with an appropriate solvent, and the cleaning materials should also be disposed of as hazardous waste.

  • Final Disposal: Once the waste container is full (typically no more than 90% capacity), seal it securely. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[2][6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps from handling the chemical to its final disposal.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps cluster_spill Spill Contingency A Identify 5-Acetyl-2-chlorophenylboronic acid for disposal B Consult Safety Data Sheet (SDS) and institutional guidelines A->B C Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat B->C D Locate designated 'Halogenated Organic Solids' waste container C->D E Carefully transfer solid waste into the container D->E F Securely close the container E->F G Store sealed container in a designated hazardous waste accumulation area F->G H Arrange for pickup by EHS or certified waste disposal service G->H S1 Spill Occurs S2 Sweep up solid material (avoid creating dust) S1->S2 S3 Place spilled material and cleaning supplies into the halogenated waste container S2->S3

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Acetyl-2-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Acetyl-2-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. The information is synthesized from safety data sheets of structurally similar compounds to ensure a high standard of laboratory safety.

Immediate Safety and Hazard Information

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause irritation to the respiratory tract.

  • Harmful if Swallowed: Some analogs are harmful if ingested.

Hazard Classifications (Based on Analog Data)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2Exclamation MarkWarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AExclamation MarkWarningH319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)3Exclamation MarkWarningH335: May cause respiratory irritation[1][2]
Acute toxicity, Oral4Exclamation MarkWarningH302: Harmful if swallowed[3][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount to ensure safety when handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[1][2]

  • Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a full-face shield.[1][5]Protects against dust particles and splashes.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Prevents skin contact and irritation.
Body A laboratory coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.[1][5]Protects skin and clothing from contamination.
Respiratory For operations with a high likelihood of dust generation, a NIOSH/MSHA-approved respirator should be used.[2][5]Prevents inhalation of irritating dust particles.
Hygiene Measures
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Remove contaminated clothing promptly and wash it before reuse.[1]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation: This compound is a halogenated organic solid. It must be segregated into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.

  • Container Integrity: Use a compatible, sealed, and properly labeled container for waste collection. Ensure the exterior of the container remains clean.

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS & SOPs b Don Required PPE (Goggles, Gloves, Lab Coat) a->b c Verify Engineering Controls (Fume Hood, Eyewash Station) b->c d Weigh Compound in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area e->f j Spill or Exposure Occurs e->j g Segregate Waste (Halogenated Organic Solid) f->g h Remove PPE g->h i Wash Hands Thoroughly h->i k Follow First Aid Procedures j->k l Notify Supervisor k->l

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.